Product packaging for Atorvastatin IMpurity F(Cat. No.:)

Atorvastatin IMpurity F

Cat. No.: B15294201
M. Wt: 739.8 g/mol
InChI Key: OHFKZDUXUWJNCG-ZNOPIPGTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atorvastatin IMpurity F is a useful research compound. Its molecular formula is C40H47FN3NaO8 and its molecular weight is 739.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H47FN3NaO8 B15294201 Atorvastatin IMpurity F

Properties

Molecular Formula

C40H47FN3NaO8

Molecular Weight

739.8 g/mol

IUPAC Name

sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1

InChI Key

OHFKZDUXUWJNCG-ZNOPIPGTSA-M

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

Origin of Product

United States

Foundational & Exploratory

Atorvastatin Impurity F: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin Impurity F is a known process-related impurity in the synthesis of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of its known physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Atorvastatin.

Chemical Identity and Physicochemical Properties

This compound, also known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid, is a dimeric impurity formed during the manufacturing process of Atorvastatin.[1] Its formation is often associated with specific synthetic routes and conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid[1]
Synonyms Atorvastatin Diamino Impurity, Atorvastatin Related Compound F[1]
CAS Number 887196-24-9 (free acid)[2]
Molecular Formula C40H48FN3O8[2]
Molecular Weight 717.84 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 142°C[3]

Synthesis of this compound

The synthesis of this compound is primarily of interest for the preparation of analytical standards to monitor its presence in Atorvastatin active pharmaceutical ingredient (API). The formation of this impurity can occur via the Paal-Knorr condensation during the synthesis of the Atorvastatin core structure.[4] A common route involves the self-condensation of an amino ester intermediate.[4]

Experimental Protocol for Synthesis

The following is a generalized protocol based on literature reports for the synthesis of a protected form of this compound, which can then be deprotected to yield the final compound.

Materials:

  • tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Amine intermediate 5)[4]

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Diketone intermediate 6)[4]

  • Cyclohexane[4]

  • Morpholine[4]

  • Pivalic acid[4]

  • Tetrabutylammonium hydrogen sulfate (TBAHS)[4]

  • Methanol[4]

  • 5% Palladium on carbon[4]

  • Hydrogen gas[4]

Procedure:

  • Self-condensation of the amine intermediate: The amino ester intermediate (5) is subjected to self-condensation to yield the corresponding diamino ester (8).[4] This reaction is typically carried out in a suitable solvent with a catalyst.

  • Paal-Knorr condensation: The resulting diamino ester (8) is then reacted with the diketone intermediate (6) in cyclohexane in the presence of morpholine, pivalic acid, and TBAHS.[4] The reaction mixture is refluxed for an extended period (e.g., 34 hours).[4] This step forms the protected this compound.

  • Deprotection: The protecting groups are removed to yield this compound. This can be achieved through catalytic hydrogenation using palladium on carbon in methanol to remove a Cbz protecting group, if present, followed by acidic or basic hydrolysis of ester and acetonide groups.[4]

  • Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.

Synthesis_of_Atorvastatin_Impurity_F cluster_intermediates Intermediate Synthesis cluster_synthesis Impurity F Synthesis cluster_final Final Product Amine Amine Intermediate (5) SelfCondensation Self-Condensation Amine->SelfCondensation Yields Diamino Ester (8) Diketone Diketone Intermediate (6) PaalKnorr Paal-Knorr Condensation Diketone->PaalKnorr SelfCondensation->PaalKnorr Deprotection Deprotection PaalKnorr->Deprotection Protected Impurity F ImpurityF This compound Deprotection->ImpurityF

Caption: Synthetic pathway for this compound.

Analytical Characterization

The identification and quantification of this compound in Atorvastatin API and drug products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

A variety of reversed-phase HPLC methods have been developed and validated for the separation and quantification of Atorvastatin and its impurities, including Impurity F.

Table 2: Representative HPLC Methods for this compound Analysis

ParameterMethod 1Method 2 (EP Monograph)
Column X-Select CSH C18 (4.6 x 150 mm, 3.5 µm)Octylsilyl C8 (L7) (250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer:Acetonitrile:Tetrahydrofuran (575:400:25, v/v/v) with 2g/L 1-Octane Sulfonic Acid Sodium Salt, pH 3.0Acetonitrile, Tetrahydrofuran, and Ammonium acetate buffer pH 5.0
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 246 nmUV at 244 nm
Reference(s) [5][6]

Experimental Protocol for HPLC Analysis (General):

  • Standard and Sample Preparation: Prepare standard solutions of this compound and the Atorvastatin API in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare sample solutions of the Atorvastatin drug substance or product at a specified concentration.

  • Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Data Acquisition and Analysis: Record the chromatograms and measure the peak areas for Atorvastatin and Impurity F. Calculate the amount of Impurity F in the sample by comparing its peak area to that of the standard.

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Atorvastatin API or Drug Product Dissolution Dissolution in Diluent Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Impurity F Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Table 3: NMR Spectral Data for a Protected Form of this compound [4]

¹H NMR (400 MHz, DMSO-d6) δ (ppm)¹³C NMR (400 MHz, DMSO-d6) δ (ppm)
7.38-7.29 (m, 5H), 7.19 (t, 1H), 5.02 (s, 2H), 4.19-4.15 (m, 1H), 3.92-3.86 (m, 1H), 3.09-3.04 (m, 2H), 2.37-2.32 (m, 1H), 2.25-2.19 (m, 1H), 1.54-1.49 (m, 3H), 1.39-1.36 (m, 12H), 1.24 (s, 3H), 1.09-1.00 (m, 1H)19.52, 27.69, 29.89, 35.73, 35.99, 36.52, 42.14, 65.09, 65.92, 66.14, 79.62, 98.00, 127.68, 128.27, 137.26, 156.03, 169.54

Note: The provided NMR data corresponds to a protected intermediate of this compound. The exact chemical shifts for the final deprotected impurity may vary.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound and its Protected Forms

CompoundIonization ModeObserved m/zReference(s)
Protected this compoundESI+854.06 [M+H]⁺[4]
Protected this compound IntermediateESI+430.5 [M+Na]⁺[4]
Protected this compound IntermediateESI+607.1 [M+H]⁺[4]

The fragmentation pattern of Atorvastatin itself has been studied, and similar fragmentation pathways can be anticipated for Impurity F, involving cleavages of the side chains and the pyrrole ring.[7][8]

Pharmacological and Toxicological Profile

There is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of this compound. It is primarily controlled as a process-related impurity to ensure the quality, safety, and efficacy of the final Atorvastatin drug product.[1] The general principle for drug impurities is that their levels should be kept as low as technically feasible and they should be qualified (i.e., their safety demonstrated) if they are present above certain thresholds defined by regulatory bodies like the ICH.[10] The potential for impurities to affect the therapeutic efficacy or cause adverse effects is a key consideration in drug development.[3]

Conclusion

This compound is a critical quality attribute to be monitored during the production of Atorvastatin. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical industry. Further research into the specific biological activity and toxicological profile of this compound is warranted to fully understand its potential impact on patient safety.

References

An In-depth Technical Guide to the Synthesis of Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways for Atorvastatin Impurity F, a known related substance of Atorvastatin. The guide details the chemical reactions, experimental protocols, and quantitative data associated with its formation, intended for use in research, development, and quality control settings.

Introduction to this compound

This compound, also known as Atorvastatin Diamino Impurity, is a process-related impurity that can arise during the synthesis of Atorvastatin.[1] Its chemical structure is characterized by the amide linkage of two atorvastatin-like molecules. The systematic IUPAC name for the free acid form is (3R, 5R)-7-[[(3R, 5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3, 5-dihydroxy-1-oxoheptyl]amino]-3, 5-dihydroxy-heptanoic acid.[1][2] The presence and quantity of such impurities are critical quality attributes for the final drug substance, necessitating a thorough understanding of their synthetic origins.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the formation of a protected intermediate, referred to as "protected EP Impurity-F" (Compound 2 ), which is subsequently deprotected to yield the final impurity (Compound 3 ).[3] Two main strategies have been identified for the synthesis of this key protected intermediate.

Route 1: Amide Coupling

This approach involves the condensation of the sodium salt of a protected Atorvastatin molecule (Compound 9 ) with a protected amino derivative of the Atorvastatin side-chain (Compound 5 ). This reaction forms the characteristic diamide bond of the impurity.

Route 2: Paal-Knorr Condensation

An alternative strategy utilizes the Paal-Knorr pyrrole synthesis. It begins with the self-condensation of the amino derivative (Compound 5 ) to form an amino ester (Compound 8 ). This intermediate then undergoes a Paal-Knorr condensation with a diketone intermediate (Compound 6 ) to form the protected Impurity F (Compound 2 ).[3]

Below is a visualization of the primary synthesis pathway (Route 1).

Atorvastatin_Impurity_F_Synthesis cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Deprotection A Protected Atorvastatin Ester (7) B Sodium Salt of Protected Atorvastatin (9) A->B NaOH, MeOH/THF D Protected EP Impurity-F (2) B->D EDC.HCl, HOBt, DiPEA, DMF C Amino Derivative (5) C->D E This compound (3) D->E Deprotection

Caption: Synthesis pathway of this compound via amide coupling.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key synthesis steps.

Table 1: Reaction Yields

StepProductStarting Material(s)Yield (%)Reference
SaponificationSodium Salt of Protected Atorvastatin (9)Protected Atorvastatin Ester (7)95%[3]
Amide Coupling (Method 1)Protected EP Impurity-F (2)Compound 9 and Amino Derivative (5)87%[3]

Table 2: Mass Spectrometry Data

CompoundIon Modem/z ValueSpeciesReference
Protected Atorvastatin (7)Positive642.9[M+Na]+[3]
Protected EP Impurity-F (2)Positive876.4[M+Na]+[3]

Detailed Experimental Protocols

The following protocols are based on documented laboratory procedures for the synthesis of this compound intermediates.[3]

Experiment 1: Synthesis of Sodium Salt of Protected Atorvastatin (Compound 9)

  • Reactants:

    • Protected Atorvastatin Ester (Compound 7 ): 7.7 mmol

    • Sodium Hydroxide (NaOH): 23 mmol

  • Solvents:

    • Methanol (MeOH): 15 mL

    • Tetrahydrofuran (THF): 15 mL

  • Procedure:

    • A solution of Compound 7 is prepared in a mixture of MeOH and THF.

    • NaOH is slowly added to the solution. The temperature is allowed to rise to 40-45°C.

    • The reaction mixture is maintained at this temperature for 18 hours. Reaction progress is monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the solvent is distilled off.

    • The resulting residue is treated with hexane to isolate the sodium salt (Compound 9 ) as a solid.

  • Yield: 4.5 g (95%)

Experiment 2: Synthesis of Protected EP Impurity-F (Compound 2) - Method 1

  • Reactants:

    • Sodium Salt of Protected Atorvastatin (Compound 9 ): 8 mmol

    • Amino Derivative (Compound 5 ): 9 mmol

  • Reagents:

    • N,N-Diisopropylethylamine (DiPEA): 32 mmol

    • Hydroxybenzotriazole (HOBt): 16 mmol

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl): 12 mmol

  • Solvent:

    • Dimethylformamide (DMF): 50 mL

  • Procedure:

    • Compound 9 and DiPEA are taken in DMF.

    • The mixture is cooled to 0-10°C.

    • HOBt and EDC.HCl are added slowly, followed by the addition of Compound 5 .

    • The reaction temperature is raised to 20-30°C and maintained for 16 hours. Reaction progress is monitored by TLC.

    • The reaction mass is poured into 200 mL of ice-cold water and stirred at room temperature for 2 hours.

    • The resulting solid is filtered and dried at 50°C to isolate crude Compound 2 .

  • Yield: 6 g (87%)

  • Purification: The crude product is purified by column chromatography using a 95:5 mixture of chloroform and methanol as the eluent to obtain pure Compound 2 (2.1 g).

Experiment 3: Synthesis of Protected EP Impurity-F (Compound 2) - Alternative Paal-Knorr Method

  • Reactants:

    • Diketone (Compound 6 ): 12 mmol

    • Amino Ester (Compound 8 ): 12 mmol

  • Reagents:

    • Pivalic acid: 24 mmol

    • Morpholine: 11 mmol

    • Tetrabutylammonium hydrogen sulfate (TBAHS): 1.8 mmol

  • Solvent:

    • Cyclohexane: 60 mL total

  • Procedure:

    • A suspension of Compound 6 in 50 mL of cyclohexane is prepared at ambient temperature.

    • Pivalic acid, morpholine, and TBAHS are added. The temperature rises to 50-60°C.

    • A solution of Compound 8 in 10 mL of cyclohexane is added to the mixture.

    • The reaction is refluxed for 34 hours.

    • Further workup and purification would be required to isolate Compound 2 .

This document is intended for informational purposes for qualified professionals and is based on publicly available scientific literature. All laboratory work should be conducted with appropriate safety precautions.

References

Atorvastatin Impurity F: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Atorvastatin Impurity F, a known process-related impurity of the widely prescribed drug, Atorvastatin. This document details its chemical identity, synthesis, and analytical characterization, offering valuable information for researchers and professionals in drug development and quality control.

Chemical Identity and Physicochemical Properties

This compound, also known as Atorvastatin USP Related Compound F or Atorvastatin Amide Impurity, is a critical substance to monitor during the manufacturing of Atorvastatin.[1] Its formation is associated with the synthesis process of the active pharmaceutical ingredient (API).[2][3]

A summary of its key identifiers and properties is provided in the table below.

ParameterValueReference
CAS Number (Free Acid) 887196-24-9[1][4][5][6]
CAS Number (Calcium Salt) 1105067-87-5[1][4][7]
Molecular Formula C40H48FN3O8[1][4][5][7]
Molecular Weight 717.82 g/mol [1][5][7]
IUPAC Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid[6]
Synonyms Atorvastatin EP Impurity F, Atorvastatin USP RC F, Atorvastatin Amide Impurity, Atorvastatin Diamino Impurity[1][6]

Synthesis of this compound

The synthesis of this compound typically involves the formation of a protected intermediate, followed by deprotection to yield the final compound. The following is a representative synthetic scheme.

Synthesis Pathway Diagram

This compound Synthesis Synthesis of this compound cluster_protected Synthesis of Protected Impurity F cluster_deprotection Deprotection Protected_Atorvastatin_Acid Protected Atorvastatin Acid Protected_Impurity_F Protected Impurity F Protected_Atorvastatin_Acid->Protected_Impurity_F Coupling Agents (EDC, HOBt), DiPEA, DMF Amine_Intermediate Amine Intermediate Amine_Intermediate->Protected_Impurity_F Atorvastatin_Impurity_F This compound Protected_Impurity_F->Atorvastatin_Impurity_F Acidic Conditions Analytical Workflow for this compound General Analytical Workflow Sample_Preparation Sample Preparation (Dissolution in Diluent) HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

References

physical and chemical properties of Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Atorvastatin Impurity F, a known related substance of the widely prescribed cholesterol-lowering medication, Atorvastatin. The information compiled herein is intended to support research, development, and quality control activities within the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, also known as Atorvastatin Diamino Impurity, is a process-related impurity that can arise during the synthesis of Atorvastatin.[1] Understanding its physicochemical characteristics is crucial for the development of effective analytical methods for its detection and quantification, ensuring the quality and safety of the final drug product.

Table 1: Chemical Identifiers and Names

IdentifierValue
Chemical Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid[2][3]
Synonyms Atorvastatin Diamino Impurity, Atorvastatin Amide Acid, Atorvastatin Di-Amide Acid[2]
CAS Number 887196-24-9 (Free Acid)[2], 1105067-87-5 (Calcium Salt)[4]
Molecular Formula C₄₀H₄₈FN₃O₈ (Free Acid)[5]
Molecular Weight 717.82 g/mol (Free Acid)[5]

Table 2: Physical Properties

PropertyValue
Appearance White to off-white solid
Melting Point Not explicitly available for the free acid. A related precursor melts at 165–167 °C.[6]
Boiling Point 934.8 ± 65.0 °C (Predicted)[5]
Density 1.28 ± 0.1 g/cm³ (Predicted)[5]
pKa 4.30 ± 0.10 (Predicted)[5]
Solubility Slightly soluble in methanol and DMSO.[7]

Analytical Characterization

The structural elucidation and quantification of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method based on literature for the analysis of Atorvastatin and its impurities.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C8 or C18, with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate buffer at pH 5.0) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

  • Detection: UV detection at a wavelength of approximately 248 nm.[7]

  • Sample Preparation: Dissolve a known quantity of the test sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of this compound should be determined by comparison with a qualified reference standard.

Spectroscopic Characterization

Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are essential for the structural confirmation of this compound.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (free acid), the expected monoisotopic mass would be approximately 717.34 g/mol .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure. While specific spectral data for Impurity F is not publicly available, the synthesis of a related precursor has been described with its NMR characterization.[10]

2.2.3. Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. It can be a rapid method to assess the presence of impurities if their characteristic absorption bands are known and do not overlap significantly with the API's spectrum.[11]

Synthesis and Isolation

The synthesis of this compound has been described in the literature and typically involves the coupling of two molecules of an amino-functionalized side chain with the core pyrrole structure.[6][10] One reported synthesis involves a Paal-Knorr condensation of a diamino ester intermediate with a diketone, followed by deprotection to yield the final impurity.[10]

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis and analytical characterization of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis start Starting Materials (Amino-ester & Diketone) paal_knorr Paal-Knorr Condensation start->paal_knorr deprotection Deprotection paal_knorr->deprotection purification Purification (e.g., Chromatography) deprotection->purification impurity_f This compound purification->impurity_f

Caption: A simplified workflow for the synthesis of this compound.

Analytical_Workflow Analytical Workflow for this compound cluster_analysis Characterization sample Sample containing This compound hplc HPLC Separation sample->hplc uv_detection UV Detection & Quantification hplc->uv_detection fraction_collection Fraction Collection hplc->fraction_collection ms Mass Spectrometry (Molecular Weight) fraction_collection->ms nmr NMR Spectroscopy (Structure Elucidation) fraction_collection->nmr ftir FTIR Spectroscopy (Functional Groups) fraction_collection->ftir structure_confirmed Structure Confirmed ms->structure_confirmed nmr->structure_confirmed ftir->structure_confirmed

Caption: A general analytical workflow for the isolation and characterization of this compound.

Conclusion

This technical guide summarizes the key physical and chemical properties of this compound based on currently available information. The provided data and representative experimental protocols offer a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of Atorvastatin. Further research to fully characterize this impurity and understand its potential biological impact is encouraged.

References

Atorvastatin Impurity F: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity of this active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth exploration of Atorvastatin Impurity F, a known process-related impurity. The document details its discovery, history, and chemical properties, alongside a thorough examination of its formation mechanism during the synthesis of Atorvastatin. Comprehensive analytical methodologies for its detection and quantification are presented, supported by tabulated quantitative data from various studies. Detailed experimental protocols for key analytical procedures are also included. Furthermore, this guide features visualizations of the chemical synthesis pathway illustrating the formation of Impurity F and a typical analytical workflow, created using Graphviz (DOT language), to provide a clear and concise understanding for researchers and drug development professionals.

Introduction to Atorvastatin and its Impurities

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The control of impurities in the Atorvastatin API is a critical aspect of pharmaceutical quality control to ensure its safety and therapeutic effectiveness. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established stringent limits for various impurities.

This compound, chemically known as (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-N-[(3R,5R)-3,5-dihydroxyheptanoyl]heptanamide, is a significant process-related impurity. Its presence in the final drug substance is carefully monitored and controlled.

Discovery and History of this compound

The specific historical details surrounding the initial discovery and identification of this compound are not extensively documented in publicly available literature. However, its recognition as a significant process-related impurity is evident from its inclusion in the European Pharmacopoeia monograph for Atorvastatin. The identification and characterization of such impurities typically occur during the process development and forced degradation studies of the drug substance.

A notable contribution to the understanding of Atorvastatin impurities came from a 2008 publication by Stach et al., which detailed the synthesis and characterization of several Atorvastatin impurities, including the "diamino atorvastatin," which corresponds to Impurity F.[1] This work suggested that the impurity could arise from impure starting materials, specifically the amine intermediate used in the synthesis of Atorvastatin. The inclusion of Impurity F in pharmacopeial monographs underscores its importance from a regulatory and quality control perspective.

Chemical Properties and Structure

PropertyValue
IUPAC Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic acid
Synonyms Atorvastatin Diamino Impurity, Atorvastatin Amide Impurity, Atorvastatin Related Compound F
CAS Number 887196-24-9 (Acid form)
Molecular Formula C40H48FN3O8
Molecular Weight 717.82 g/mol

Formation of this compound

Atorvastatin is commercially synthesized via the Paal-Knorr reaction, a key step that forms the central pyrrole ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound is understood to be a process-related impurity that can arise from a side reaction during this synthesis.

The primary amine intermediate, (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid tert-butyl ester, is a crucial building block. If this amine starting material contains a dimeric impurity, or if it dimerizes under the reaction conditions, it can lead to the formation of this compound. This dimeric amine can react with the 1,4-dicarbonyl precursor in a manner analogous to the main reaction, resulting in the formation of the larger "diamino" impurity.

G cluster_main_reaction Atorvastatin Synthesis (Paal-Knorr) cluster_side_reaction Impurity F Formation 1,4-Dicarbonyl 1,4-Dicarbonyl Atorvastatin Atorvastatin 1,4-Dicarbonyl->Atorvastatin Paal-Knorr Condensation Primary Amine Primary Amine Primary Amine->Atorvastatin Dimeric Amine Dimeric Amine Primary Amine->Dimeric Amine Dimerization Impurity F Impurity F Dimeric Amine->Impurity F Side Reaction 1,4-Dicarbonyl_side 1,4-Dicarbonyl 1,4-Dicarbonyl_side->Impurity F

Caption: Formation of Atorvastatin and Impurity F.

Analytical Methodologies

The detection and quantification of this compound are primarily achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Several methods have been developed and validated for the analysis of Atorvastatin and its related substances.

HPLC Method Parameters

The following table summarizes typical HPLC parameters reported in the literature for the analysis of Atorvastatin impurities, including Impurity F.

ParameterEuropean Pharmacopoeia (EP) MethodAlternative HPLC Method
Column Octylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µmC18, various dimensions
Mobile Phase Gradient mixture of Acetonitrile, Tetrahydrofuran, and Ammonium acetate buffer (pH 5.0)Gradient or isocratic mixtures of Acetonitrile/Methanol and buffer (e.g., phosphate, formate)
Flow Rate 1.5 mL/min0.8 - 1.5 mL/min
Detection UV at 244 nmUV at 245-254 nm
Column Temp. Ambient or controlled25 - 40 °C
Quantitative Data

The following table presents a summary of quantitative data related to the analysis of this compound from various sources.

ParameterReported ValueReference
Limit of Detection (LOD) 0.05 µg/mL[2]
Limit of Quantification (LOQ) 0.14 µg/mL[2]
Relative Retention Time (RRT) ~1.6 (relative to Atorvastatin)Varies with method

Experimental Protocols

Sample Preparation for HPLC Analysis
  • Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a diluent (typically a mixture of acetonitrile and water or buffer) to obtain a known concentration.

  • Test Solution (Drug Substance): Accurately weigh and dissolve the Atorvastatin drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).

  • Test Solution (Dosage Form): Crush a representative number of tablets to a fine powder. Extract the powder with a known volume of diluent, sonicate, and filter to obtain a clear solution of a specified concentration.

HPLC Operating Conditions (Example)
  • Instrument: A gradient HPLC system with a UV detector.

  • Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Buffer solution (e.g., 0.05 M Ammonium acetate, pH 5.0).

  • Mobile Phase B: Acetonitrile/Tetrahydrofuran mixture.

  • Gradient Program: A suitable gradient program to achieve separation of all impurities.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 244 nm.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical sample.

G Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Chromatogram Processing Chromatogram Processing Data Acquisition->Chromatogram Processing Impurity Identification Impurity Identification Chromatogram Processing->Impurity Identification Quantification Quantification Impurity Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Analytical workflow for impurity analysis.

Conclusion

This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Atorvastatin. A thorough understanding of its formation, chemical properties, and analytical methodologies is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their work with Atorvastatin. The provided data, protocols, and visualizations serve as a valuable resource for both routine quality control and further research in this area.

References

Atorvastatin Impurity F: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Atorvastatin Impurity F, a known process-related impurity and potential degradant of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document collates available scientific information on its chemical properties, synthesis, isolation, and analytical characterization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Atorvastatin.

Chemical Identity and Properties

This compound, also known as Atorvastatin Diamino Impurity, is a dimeric impurity formed during the synthesis of Atorvastatin.[1] Its chemical structure consists of two Atorvastatin molecules linked by an amide bond.

PropertyValueReference(s)
Chemical Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxy-heptanoic acid[2]
Synonyms Atorvastatin Diamino Impurity, Atorvastatin Amide Impurity, Atorvastatin Di-Amide Acid, Atorvastatin Related Compound F[3]
CAS Number 887196-24-9 (Acid form)[4]
Molecular Formula C40H48FN3O8[4]
Molecular Weight 717.84 g/mol [4]

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Atorvastatin.[5] It can also arise as a degradation product under certain stress conditions. The primary route of formation involves the self-condensation of an amine intermediate or the reaction of an activated Atorvastatin intermediate with an amino-functionalized precursor.

One described synthetic route to a protected form of this compound involves the condensation of the sodium salt of a protected Atorvastatin with an amino-functionalized side chain in the presence of coupling agents like EDC HCl and HOBt in DMF.[6] Subsequent deprotection yields this compound.

Another potential pathway for its formation is through the Paal-Knorr condensation of a dimeric amino ester with a diketone intermediate.[6]

The workflow for the synthesis of a protected precursor to this compound is outlined below.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product sodium_salt Sodium Salt of Protected Atorvastatin condensation Condensation Reaction sodium_salt->condensation amine_intermediate Amino-functionalized Side Chain amine_intermediate->condensation coupling_agents EDC HCl, HOBt, DiPEA coupling_agents->condensation solvent DMF solvent->condensation protected_impurity_f Protected this compound condensation->protected_impurity_f G start Crude Sample (Atorvastatin with Impurity F) prep_hplc Preparative HPLC start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Analytical HPLC for Purity Check fraction_collection->analysis analysis->prep_hplc Re-purification Needed pooling Pooling of Pure Fractions analysis->pooling Fractions Meet Purity Criteria evaporation Solvent Evaporation pooling->evaporation end Isolated this compound evaporation->end G start Chemical Structure of this compound in_silico_tool In Silico Toxicology Software (e.g., DEREK Nexus) start->in_silico_tool prediction Prediction of Toxicological Endpoints in_silico_tool->prediction endpoints Mutagenicity Carcinogenicity Skin Sensitization Other Toxicities prediction->endpoints expert_review Expert Review of Predictions prediction->expert_review risk_assessment Preliminary Risk Assessment expert_review->risk_assessment end Guidance for Further Testing risk_assessment->end

References

Atorvastatin Impurity F: A Review of Available Toxicological Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a widely prescribed synthetic lipid-lowering agent, is a cornerstone in the prevention and management of cardiovascular diseases. As with any pharmaceutical active pharmaceutical ingredient (API), the manufacturing process of atorvastatin can result in the formation of impurities. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Atorvastatin Impurity F is one such process-related impurity that requires careful monitoring and toxicological assessment.

This technical guide provides a comprehensive overview of the currently available toxicological data for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of atorvastatin.

Current Status of Toxicological Data

A thorough review of publicly available scientific literature and regulatory documents reveals a significant lack of specific toxicological data for isolated this compound. Material Safety Data Sheets (MSDS) for this compound consistently state that no data is available for key toxicological endpoints.[1][2]

Key Toxicological Endpoints with No Available Data:

  • Acute Toxicity (Oral, Dermal, Inhalation)[1]

  • Skin Corrosion/Irritation[1]

  • Serious Eye Damage/Irritation[1]

  • Respiratory or Skin Sensitization[1]

  • Germ Cell Mutagenicity[1]

  • Carcinogenicity[1]

  • Reproductive Toxicity[1]

  • Specific Target Organ Toxicity (Single and Repeated Exposure)[1]

While direct studies on this compound are not publicly accessible, general toxicological studies are conducted on the atorvastatin drug substance to qualify the presence of impurities within established limits. For instance, the U.S. Food and Drug Administration (FDA) has reviewed studies on amorphous atorvastatin, which included a 3-month toxicity study in dogs and two gene-toxicity studies, to qualify the impurities present.[3] However, these studies assess the toxicological profile of the API as a whole, containing a mixture of impurities, and do not provide data on the specific effects of this compound in isolation.

Physicochemical Information

While toxicological data is scarce, chemical and physical properties of this compound are documented.

IdentifierValue
IUPAC Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid
CAS Number 887196-24-9 (acid form)
Molecular Formula C40H48FN3O8
Molecular Weight 717.82 g/mol

Regulatory Context and Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A/B) on the identification, qualification, and control of impurities in new drug substances and products. The absence of specific toxicological data for this compound necessitates that its levels in the final drug product are strictly controlled and kept below the ICH qualification threshold. Should the level of this impurity exceed the threshold, further toxicological studies would be required to qualify its safety.

The control of impurities is a critical aspect of drug manufacturing.[4] The impurity profile of a drug substance is dependent on the manufacturing process and parameters.[5]

Experimental Protocols and Methodologies

Due to the lack of specific toxicological studies for this compound, no detailed experimental protocols can be provided. However, standard toxicological assays that would be employed for such an assessment are outlined in the workflow diagram below.

Experimental Workflow for Impurity Toxicological Assessment

This diagram illustrates a typical workflow for the toxicological evaluation of a pharmaceutical impurity.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Genotoxicity Genotoxicity Cytotoxicity Cytotoxicity Risk_Assessment Risk Assessment and Regulatory Submission Genotoxicity->Risk_Assessment Acute_Toxicity Acute_Toxicity Cytotoxicity->Acute_Toxicity Dose Range Finding Repeated_Dose_Toxicity Repeated_Dose_Toxicity Acute_Toxicity->Repeated_Dose_Toxicity 28-day or 90-day studies Repeated_Dose_Toxicity->Risk_Assessment Impurity_Identification Impurity Identification and Synthesis Impurity_Identification->Genotoxicity Ames Test, Chromosome Aberration Impurity_Identification->Cytotoxicity MTT Assay, LDH Assay In_Vitro_Assessment In Vitro Assessment In_Vivo_Assessment In Vivo Assessment

References

The Metabolic Pathway of Atorvastatin Impurity F: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

I. Atorvastatin Metabolism: A Well-Characterized Pathway

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily in the liver. The biotransformation of atorvastatin is a complex process involving several key enzyme families, leading to the formation of both active and inactive metabolites.

A. Primary Metabolic Pathway: Cytochrome P450-Mediated Oxidation

The principal metabolic route for atorvastatin is oxidation, predominantly mediated by the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3][4] This process results in the formation of two major active metabolites:

  • ortho-hydroxyatorvastatin

  • para-hydroxyatorvastatin

These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect of atorvastatin, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[4] While CYP3A4 is the major contributor, CYP3A5 has been shown to have a minor role in atorvastatin metabolism.[1][2]

B. Secondary Metabolic Pathways

In addition to oxidation, atorvastatin undergoes several other metabolic transformations:

  • Glucuronidation: Atorvastatin and its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3, to form water-soluble glucuronide conjugates that are readily excreted.[5][6]

  • Lactonization: The carboxylic acid group of atorvastatin can undergo intramolecular esterification to form an inactive lactone metabolite.[3][5]

  • Beta-oxidation: The heptanoic acid side chain of atorvastatin can also be subject to beta-oxidation.[4][6]

C. Role of Transporters in Atorvastatin Disposition

The disposition of atorvastatin and its metabolites is also heavily influenced by various uptake and efflux transporters located in the liver and other tissues. Key transporters include:

  • Organic Anion Transporting Polypeptide 1B1 (OATP1B1): Mediates the hepatic uptake of atorvastatin.[3][6]

  • P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): Act as efflux transporters that can limit the intestinal absorption and facilitate the biliary excretion of atorvastatin and its metabolites.[3][6]

  • Multidrug Resistance-Associated Protein 2 (MRP2): Involved in the biliary excretion of atorvastatin and its conjugates.[3]

II. The Uncharted Territory: Metabolic Pathway of Atorvastatin Impurity F

This compound, also known as Atorvastatin Diamino Impurity or Atorvastatin Related Compound F[7], is a known process-related impurity of atorvastatin.[8][9] Its chemical structure has been characterized.[][11] However, a thorough review of the scientific literature did not yield any specific studies detailing the metabolic pathway of this impurity.

It is plausible to hypothesize that this compound may be a substrate for the same or similar metabolic enzymes and transporters as the parent atorvastatin molecule, given their structural similarities. However, without direct experimental evidence, this remains speculative. The specific metabolites, the enzymes responsible for their formation, and the pharmacokinetic profile of this compound are yet to be determined.

III. Data Presentation: Atorvastatin Metabolism

The following table summarizes the key enzymes and transporters involved in the metabolism and disposition of the parent drug, atorvastatin.

Category Enzyme/Transporter Role in Atorvastatin Metabolism/Disposition Reference(s)
Phase I Metabolism Cytochrome P450 3A4 (CYP3A4)Major enzyme responsible for the formation of active ortho- and para-hydroxyatorvastatin metabolites.[1][2][3][4]
Cytochrome P450 3A5 (CYP3A5)Minor contributor to the hydroxylation of atorvastatin.[1][2]
Phase II Metabolism UDP-glucuronosyltransferase 1A1 (UGT1A1)Involved in the glucuronidation of atorvastatin and its metabolites.[6]
UDP-glucuronosyltransferase 1A3 (UGT1A3)Involved in the glucuronidation of atorvastatin and its metabolites.[5][6]
Hepatic Uptake Organic Anion Transporting Polypeptide 1B1 (OATP1B1)Facilitates the entry of atorvastatin into hepatocytes.[3][6]
Efflux P-glycoprotein (P-gp)Limits intestinal absorption and promotes biliary excretion.[3][6]
Breast Cancer Resistance Protein (BCRP)Efflux transporter involved in limiting absorption and facilitating excretion.[3][6]
Multidrug Resistance-Associated Protein 2 (MRP2)Mediates the biliary excretion of atorvastatin and its conjugates.[3]

IV. Experimental Protocols: Studying Atorvastatin Metabolism

The methodologies to elucidate the metabolic pathways of a compound like atorvastatin, and hypothetically this compound, would typically involve a combination of in vitro and in vivo studies.

A. In Vitro Metabolism Studies

  • Incubation with Liver Microsomes: Human liver microsomes (HLMs) are a standard in vitro tool to study CYP-mediated metabolism. The compound of interest is incubated with HLMs in the presence of NADPH (a necessary cofactor for CYP activity). The reaction mixture is then analyzed by LC-MS/MS to identify and quantify the formation of metabolites.

  • Incubation with Recombinant Human CYP Enzymes: To identify the specific CYP isoforms involved, the compound is incubated with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9).

  • Hepatocyte Cultures: Primary human hepatocytes provide a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.

  • Enzyme Inhibition Studies: To confirm the role of specific enzymes, known chemical inhibitors of those enzymes are co-incubated with the compound and the enzyme source (e.g., ketoconazole for CYP3A4). A reduction in metabolite formation in the presence of the inhibitor indicates the involvement of that enzyme.

B. In Vivo Metabolism Studies

  • Animal Models: Preclinical animal models (e.g., rats, dogs) are used to study the pharmacokinetics and metabolism of the compound in a whole organism. Blood, urine, and feces are collected over time and analyzed for the parent compound and its metabolites.

  • Human Studies: In clinical trials, blood and urine samples from human subjects administered the drug are analyzed to determine the metabolic profile and pharmacokinetic parameters in humans.

C. Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its metabolites in biological matrices.

  • Mass Spectrometry (MS/MS): Coupled with HPLC, it is used for the detection, identification, and quantification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

V. Visualization of Atorvastatin's Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of atorvastatin.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxyatorvastatin (Active) Atorvastatin->o_OH_Atorvastatin CYP3A4 (major) CYP3A5 (minor) p_OH_Atorvastatin para-hydroxyatorvastatin (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 (major) CYP3A5 (minor) Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone Lactonization Glucuronides Glucuronide Conjugates Atorvastatin->Glucuronides UGT1A1, UGT1A3 o_OH_Atorvastatin->Glucuronides UGTs p_OH_Atorvastatin->Glucuronides UGTs

Caption: Primary metabolic pathways of atorvastatin.

VI. Conclusion and Future Directions

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease. During the synthesis and storage of Atorvastatin, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Atorvastatin Impurity F is one such specified impurity that requires a robust analytical method for its detection and quantification. This application note details a reliable and validated HPLC method for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

This compound is chemically known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl] amino]-3,5-dihydroxy-heptanoic acid.[] Its molecular formula is C40H48FN3O8 with a molecular weight of 717.82 g/mol .[]

Analytical Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the simultaneous determination of Atorvastatin and its impurities, including Impurity F.

Chromatographic Conditions:

ParameterValue
Column X-Select CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Buffer: Acetonitrile: Tetrahydrofuran (575:400:25, v/v/v)
Buffer: 2 g of 1-Octane Sulfonic Acid Sodium Salt in water, pH adjusted to 3.00 ± 0.05 with Ortho-Phosphoric Acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 246 nm
Injection Volume 20 µL
Column Temperature Ambient

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters for this compound are summarized below.

Validation ParameterResultReference
Linearity Range 0.05 - 1.5% of a 500 µg/mL Atorvastatin solution[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) Data not explicitly available for Impurity F, but generally within 98-102% for other impurities.
Precision (% RSD) < 2.0% for all impurities[2]
Limit of Detection (LOD) 0.05 µg/mL (for atorvastatin and its impurities)[3]
Limit of Quantification (LOQ) 0.14 µg/mL (for atorvastatin and its impurities)[3]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1. Standard Solution Preparation: a. Prepare a stock solution of Atorvastatin reference standard at a concentration of 500 µg/mL in a diluent consisting of a mixture of acetonitrile and water (60:40, v/v). b. Prepare a stock solution of this compound reference standard at a concentration of 50 µg/mL in the same diluent. c. From the Impurity F stock solution, prepare a working standard solution at a concentration of 0.75 µg/mL (corresponding to 0.15% of the Atorvastatin standard solution).

2. Sample Solution Preparation (for Bulk Drug): a. Accurately weigh and dissolve an appropriate amount of the Atorvastatin bulk drug substance in the diluent to obtain a final concentration of 500 µg/mL.

3. Sample Solution Preparation (for Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Transfer an amount of the powder equivalent to 50 mg of Atorvastatin into a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] Atorvastatin is known to degrade under various stress conditions.[5][6]

1. Acid Hydrolysis: a. To 1 mL of the Atorvastatin stock solution (500 µg/mL), add 1 mL of 0.1 N HCl. b. Keep the solution at 60°C for 2 hours. c. Neutralize the solution with an appropriate volume of 0.1 N NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.

2. Base Hydrolysis: a. To 1 mL of the Atorvastatin stock solution, add 1 mL of 0.1 N NaOH. b. Keep the solution at 60°C for 2 hours. c. Neutralize the solution with an appropriate volume of 0.1 N HCl and dilute to a final concentration of 50 µg/mL with the mobile phase.

3. Oxidative Degradation: a. To 1 mL of the Atorvastatin stock solution, add 1 mL of 3% hydrogen peroxide. b. Keep the solution at room temperature for 24 hours. c. Dilute to a final concentration of 50 µg/mL with the mobile phase.

4. Thermal Degradation: a. Keep the solid drug substance in a hot air oven at 105°C for 24 hours. b. After cooling, dissolve the sample in the diluent to obtain a concentration of 500 µg/mL.

5. Photolytic Degradation: a. Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days. b. Dissolve the sample in the diluent to obtain a concentration of 500 µg/mL.

Note: The specific conditions leading to the preferential formation of this compound are not extensively detailed in the available literature. Therefore, analysis of all stressed samples is recommended to evaluate the impurity profile.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ss Standard Stock Solutions (Atorvastatin & Impurity F) ws Working Standard (0.15% Impurity F) ss->ws bds Bulk Drug Sample (500 µg/mL) inj Inject into HPLC bds->inj tab Tablet Sample (Powdered Tablets) ext Extraction & Dilution tab->ext fil Filtration (0.45 µm) ext->fil fil->inj sep Chromatographic Separation (Isocratic Elution) inj->sep det UV Detection (246 nm) sep->det integ Peak Integration det->integ quant Quantification of Impurity F integ->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

G cluster_stress Forced Degradation Conditions ator Atorvastatin (Drug Substance) acid Acid Hydrolysis (0.1 N HCl, 60°C) ator->acid base Base Hydrolysis (0.1 N NaOH, 60°C) ator->base oxid Oxidation (3% H2O2, RT) ator->oxid therm Thermal (105°C, Solid) ator->therm photo Photolytic (UV/Vis Light) ator->photo dp Degradation Products (Including Impurity F and others) acid->dp base->dp oxid->dp therm->dp photo->dp

Caption: Logical relationship of forced degradation studies on Atorvastatin.

Conclusion

The described HPLC method is specific, sensitive, and robust for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is stability-indicating, as it can effectively separate the main component from its impurities and degradation products. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of Atorvastatin.

References

Application Note and Protocol for the HPLC Analysis of Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Atorvastatin Impurity F in bulk drug substances and pharmaceutical formulations. This application note is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Atorvastatin is a synthetic lipid-lowering agent and a member of the statin class of drugs. During the synthesis and storage of Atorvastatin, various impurities can be formed. This compound, chemically known as (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid, is one of the potential process-related impurities that needs to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] This document outlines a robust HPLC method for the separation and quantification of this compound.

Experimental Protocol

This protocol describes the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.

Materials and Reagents
  • Atorvastatin Calcium reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (HPLC grade, stabilized)

  • Ortho-Phosphoric Acid (AR grade)

  • 1-Octane Sulfonic Acid Sodium Salt (AR grade)

  • Water (HPLC grade)

  • Dimethylformamide (DMF) (HPLC grade) - for sample preparation[2]

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with:

  • Quaternary or Binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of this compound:

ParameterCondition
Column X-Select CSH C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent
Mobile Phase Buffer: Acetonitrile: Tetrahydrofuran (575: 400: 25, v/v/v)
Buffer Preparation: Dissolve 2 g of 1-Octane Sulfonic Acid Sodium Salt in 1000 mL of water and adjust the pH to 3.00 ± 0.05 with Ortho-Phosphoric Acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 246 nm[3]
Run Time Approximately 30 minutes
Sample and Standard Preparation

Standard Preparation:

  • Atorvastatin Stock Solution: Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium reference standard in DMF to obtain a concentration of 1 mg/mL.

  • Impurity F Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in DMF to obtain a concentration of 0.1 mg/mL.

  • Working Standard Solution (for system suitability): Prepare a solution containing 0.5 mg/mL of Atorvastatin and 0.0015 mg/mL (0.3%) of Impurity F by diluting the respective stock solutions with the mobile phase.

Sample Preparation:

  • Accurately weigh and transfer a quantity of the sample (bulk drug or powdered tablets) equivalent to 50 mg of Atorvastatin into a 100 mL volumetric flask.

  • Add approximately 70 mL of DMF, sonicate for 15 minutes to dissolve, and then dilute to volume with DMF.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be evaluated using system suitability parameters. The following table summarizes the expected quantitative data for the analysis of Atorvastatin and Impurity F.

CompoundRetention Time (min)Relative Retention TimeResolution (Rs)Tailing Factor
Atorvastatin~ 10.51.00> 2.0< 1.5
This compound~ 12.8~ 1.22-< 1.5

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Method Validation

This analytical method should be validated in accordance with ICH guidelines. The validation should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The method has been shown to be linear over a range of 0.05-1.5% for Atorvastatin impurities.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolution & Filtration) injection Inject Samples & Standards sample_prep->injection standard_prep Standard Preparation (Atorvastatin & Impurity F) standard_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, Temp) mobile_phase_prep->hplc_system hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration quantification Quantification of Impurity F peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway of Atorvastatin (Simplified)

While not directly related to the analytical method, understanding the mechanism of action of Atorvastatin provides context for its importance. The following diagram illustrates the simplified signaling pathway of Atorvastatin in cholesterol synthesis.

Atorvastatin_Pathway atorvastatin Atorvastatin hmgcoa_reductase HMG-CoA Reductase atorvastatin->hmgcoa_reductase Inhibits mevalonate Mevalonate hmgcoa_reductase->mevalonate Catalyzes hmgcoa HMG-CoA hmgcoa->hmgcoa_reductase cholesterol Cholesterol Synthesis mevalonate->cholesterol Leads to

Caption: Simplified pathway of Atorvastatin's inhibition of HMG-CoA reductase.

References

Application Note: Quantification of Atorvastatin Impurity F using a High-Sensitivity LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] During the synthesis and storage of Atorvastatin, various process-related and degradation impurities can form.[2] Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Atorvastatin Impurity F is one such specified impurity that needs to be monitored. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

Chemical Structures

For a clear understanding, the chemical structures of Atorvastatin and this compound are presented below.

  • Atorvastatin:

    • Molecular Formula: C₃₃H₃₅FN₂O₅

    • Molecular Weight: 558.64 g/mol

  • This compound:

    • Molecular Formula: C₄₀H₄₈FN₃O₈

    • Molecular Weight: 717.82 g/mol []

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)[]

  • Atorvastatin reference standard

  • Atorvastatin-d5 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Atorvastatin-d5 (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of Atorvastatin-d5 in 50:50 acetonitrile/water.

Sample Preparation
  • Accurately weigh and dissolve the Atorvastatin bulk drug sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to achieve a target concentration.

  • Transfer an aliquot of the sample solution to a clean tube.

  • Add a fixed volume of the IS working solution to each sample, calibrant, and quality control (QC) sample.

  • Vortex the samples for 30 seconds.

  • If necessary, centrifuge the samples to pellet any excipients.

  • Transfer the supernatant to HPLC vials for analysis.

LC-MS/MS Method

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient ElutionStart with 40% B, linear gradient to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: m/z 718.8 → 559.4 (Quantifier), 718.8 → 440.2 (Qualifier) Atorvastatin-d5 (IS): m/z 564.3 → 445.2
Collision Energy (CE)Optimized for each transition (typically 25-45 eV)
Declustering Potential (DP)Optimized for each analyte (typically 80-120 V)
Source Temperature500°C
IonSpray Voltage5500 V

Note: The MRM transition for this compound (m/z 718.8 [M+H]⁺) is predicted based on its molecular weight and the known fragmentation pattern of Atorvastatin, where a common loss corresponds to the dihydroxyheptanoic acid side chain. The primary fragment m/z 559.4 corresponds to the core Atorvastatin-like structure within the impurity. The transition for Atorvastatin itself is typically m/z 559.4 → 440.1.[4][5] These parameters should be optimized for the specific instrument used.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. Analyzed by comparing the chromatograms of blank, spiked, and sample solutions.No significant interference at the retention time of the analyte and IS.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are analyzed.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results to the true value. Determined by replicate analysis of samples containing known amounts of the analyte (at least 3 concentration levels).% Recovery within 80-120% (or tighter for drug substance).
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at different concentrations.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10, with acceptable precision (%RSD ≤ 20%) and accuracy (within 20% of nominal value).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).%RSD of results should be within acceptable limits.

Data Presentation

The quantification of this compound is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Table 3: Example Quantitative Data for Calibration Curve

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1.0 (LOQ)1,520510,0000.0030
5.07,800515,0000.0151
25.039,500508,0000.0778
100.0158,000512,0000.3086
250.0398,000511,0000.7789
500.0795,000509,0001.5619

Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Impurity F & IS) cal_qc Calibration & QC Standards stock->cal_qc spike Spike with IS cal_qc->spike sample Sample Weighing & Dissolution sample->spike extract Dilution/ Centrifugation spike->extract hplc HPLC Separation (C18 Column) extract->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate curve Calibration Curve (Area Ratio vs. Conc.) integrate->curve quant Quantification of Impurity F curve->quant

Caption: Experimental workflow for LC-MS/MS quantification.

References

Application Notes and Protocols: Preparation of Atorvastatin Impurity F Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1][2] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3][4] Atorvastatin Impurity F is a known process-related impurity that requires a well-characterized reference standard for accurate identification and quantification in pharmaceutical quality control.[5][6][7] These application notes provide a detailed protocol for the preparation and characterization of the this compound reference standard.

This compound Profile

CharacteristicValue
IUPAC Name (3R, 5R)-7-[[(3R, 5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3, 5-dihydroxy-1-oxoheptyl]amino]-3, 5-dihydroxyheptanoic acid[8]
CAS Number 887196-24-9 (acid)[6][7][8]
Molecular Formula C40H48FN3O8[6][7]
Molecular Weight 717.82 g/mol [7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of key intermediates. The following protocol is a general guideline based on established synthetic routes.[5]

Materials:

  • tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Intermediate A)

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Intermediate B)

  • Sodium salt of protected Atorvastatin

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC HCl)

  • Dimethylformamide (DMF)

  • Cyclohexane

  • Pivalic acid

  • Morpholine

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Chloroform

  • Hexane

  • Silica gel for column chromatography

Route 1: Amide Coupling

  • Formation of Protected Impurity F:

    • Dissolve the sodium salt of protected Atorvastatin (1 equivalent) and Intermediate A (1.1 equivalents) in DMF.

    • Add DIPEA (4 equivalents), HOBt (2 equivalents), and EDC HCl (1.5 equivalents) to the solution at 0-10°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a methanol/chloroform gradient to obtain the protected Impurity F.[5]

  • Deprotection:

    • Dissolve the purified protected Impurity F in a mixture of THF and water.

    • Add a catalytic amount of a suitable acid (e.g., HCl) to hydrolyze the protecting groups.

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or HPLC).

    • Neutralize the reaction mixture and extract the product.

    • Purify the final compound by preparative HPLC to yield this compound.

Route 2: Paal-Knorr Condensation

  • Self-condensation of Intermediate A:

    • Induce the self-condensation of Intermediate A to form a diamino ester intermediate.

  • Paal-Knorr Pyrrole Synthesis:

    • In a flask containing cyclohexane, add Intermediate B (1 equivalent), pivalic acid (2 equivalents), morpholine (0.9 equivalents), and TBAHS (0.15 equivalents).

    • Heat the mixture to 50-60°C.

    • Add a solution of the diamino ester intermediate (1 equivalent) in cyclohexane.

    • Reflux the reaction mixture for approximately 34 hours.[5]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify the resulting protected Impurity F by column chromatography.

  • Deprotection:

    • Follow the deprotection procedure described in Route 1 to obtain the final this compound.

Purification of this compound

Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for obtaining a high-purity reference standard.

Preparative HPLC Parameters:

ParameterCondition
Column C18 reverse-phase, suitable for preparative scale
Mobile Phase A gradient of acetonitrile and water/methanol with a suitable buffer (e.g., ammonium acetate)
Detection UV at a suitable wavelength (e.g., 254 nm)
Flow Rate Optimized for the specific column dimensions
Injection Volume Dependent on the concentration of the crude sample

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Filter the sample solution to remove any particulate matter.

  • Perform multiple injections onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of Impurity F.

  • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to obtain a fluffy solid).

  • Dry the purified standard under vacuum to remove residual solvents.

Characterization of the Reference Standard

The identity and purity of the prepared this compound reference standard should be confirmed by a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC method should be used to determine the purity of the reference standard.[9][10]

Analytical HPLC Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Buffer (e.g., 0.05 M ammonium acetate, pH 5.0) B: Acetonitrile Gradient elution is typically employed.[3]
Flow Rate 1.0 mL/min
Column Temperature 45°C[11]
Detection UV at 245 nm
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is used to confirm the molecular weight of the synthesized impurity.

LC-MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive mode[11]
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Scan Range m/z 100-1000

The expected protonated molecule [M+H]+ for this compound is m/z 718.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the impurity.

NMR Parameters:

ParameterCondition
Solvent Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
Spectrometer 400 MHz or higher

The obtained spectra should be consistent with the proposed structure of this compound.

Summary of Characterization Data

Analytical TechniqueExpected Result
HPLC Purity ≥ 98%
LC-MS ([M+H]⁺) m/z 718.8 ± 0.2
¹H NMR Spectrum consistent with the structure of this compound
¹³C NMR Spectrum consistent with the structure of this compound

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_route1 Route 1: Amide Coupling crude_product Crude this compound synthesis_route1->crude_product synthesis_route2 Route 2: Paal-Knorr Condensation synthesis_route2->crude_product prep_hplc Preparative HPLC crude_product->prep_hplc purified_standard Purified Reference Standard prep_hplc->purified_standard hplc HPLC (Purity) purified_standard->hplc lcms LC-MS (Identity) purified_standard->lcms nmr NMR (Structure) purified_standard->nmr final_standard Characterized Reference Standard hplc->final_standard lcms->final_standard nmr->final_standard

Caption: Experimental workflow for the preparation and characterization of this compound.

atorvastatin_moa acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate cholesterol_synthesis Cholesterol Biosynthesis mevalonate->cholesterol_synthesis cholesterol Cholesterol cholesterol_synthesis->cholesterol atorvastatin Atorvastatin atorvastatin->hmg_coa_reductase Inhibition

Caption: Mechanism of action of Atorvastatin via inhibition of the HMG-CoA reductase pathway.

References

Application Notes and Protocols for the Isolation and Purification of Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed to reduce levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Atorvastatin Impurity F, also known as Atorvastatin Diamino Impurity, is a known related substance that can arise during the synthesis of Atorvastatin. Its effective isolation and purification are essential for use as a reference standard in analytical method development, validation, and routine quality control of Atorvastatin drug substance and product.

This document provides detailed application notes and protocols for the isolation and purification of this compound. The methodologies described are based on established chromatographic techniques and principles for impurity separation in the pharmaceutical industry.

Chemical Profile of this compound

A clear understanding of the impurity's chemical properties is fundamental for the development of effective isolation and purification strategies.

ParameterValueReference
IUPAC Name (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-1-oxoheptyl]amino]-3,5-dihydroxyheptanoic acid[1][2]
CAS Number 887196-24-9 (acid form)[1][2]
Molecular Formula C40H48FN3O8[1][2]
Molecular Weight 717.82 g/mol [1][2]

Experimental Protocols

The following protocols outline two primary strategies for obtaining pure this compound: generation through forced degradation followed by preparative HPLC, and purification from a synthetic reaction mixture using column chromatography.

Protocol 1: Isolation by Preparative HPLC following Forced Degradation

Objective: To generate and enrich this compound through forced degradation of Atorvastatin and isolate it using preparative High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Atorvastatin Calcium

  • Hydrogen Peroxide (30%)

  • Sodium Hydroxide (1N)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Water (HPLC grade)

  • Diluent: Acetonitrile and water (80:20, v/v)

  • PVDF syringe filters (0.45 µm)

Equipment:

  • Analytical HPLC system with PDA detector

  • Preparative HPLC system with PDA or UV detector

  • pH meter

  • Sonicator

  • Rotary evaporator or lyophilizer

Procedure:

  • Forced Degradation to Enrich Impurity F:

    • Accurately weigh a suitable amount of Atorvastatin Calcium and dissolve it in the diluent.

    • To induce degradation, add hydrogen peroxide and sodium hydroxide solution. The exact concentrations and reaction time may need to be optimized to maximize the formation of Impurity F.[4][5][6]

    • Monitor the degradation process using an analytical HPLC method to track the formation of Impurity F.

    • Once a sufficient amount of Impurity F has been generated, neutralize the solution and prepare it for preparative HPLC.

  • Preparative HPLC Purification:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm) is suitable for this separation.

    • Mobile Phase A: 20 mM Ammonium Acetate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Develop a gradient elution program to achieve optimal separation of Impurity F from Atorvastatin and other degradation products. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

    • Flow Rate: A flow rate of approximately 5 mL/min is a common starting point for a column of this dimension.[3]

    • Detection: Monitor the elution profile at a suitable wavelength, typically around 244 nm.[3]

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Post-Purification Processing:

    • Pool the collected fractions containing pure Impurity F.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain the purified Impurity F as a solid.

Purity Assessment:

  • Analyze the isolated solid by an analytical HPLC method to determine its purity.

  • Further characterization can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[3]

Protocol 2: Purification by Column Chromatography from a Synthetic Mixture

This protocol is based on the purification of a protected precursor of this compound and can be adapted for the final impurity.[7]

Objective: To purify this compound from a crude synthetic reaction mixture using flash column chromatography.

Materials and Reagents:

  • Crude this compound (from synthesis)

  • Silica Gel (for flash chromatography)

  • Chloroform (or Dichloromethane)

  • Methanol

  • Hexane or Heptane

  • Thin Layer Chromatography (TLC) plates (silica gel)

Equipment:

  • Flash chromatography system or glass column for manual chromatography

  • Rotary evaporator

  • UV lamp for TLC visualization

Procedure:

  • Preparation of the Crude Sample:

    • Dissolve the crude synthetic mixture containing this compound in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, the crude material can be adsorbed onto a small amount of silica gel for dry loading.

  • Column Chromatography:

    • Stationary Phase: Pack a suitable size column with silica gel.

    • Mobile Phase: A solvent system of methanol in chloroform (or dichloromethane) is a good starting point. A typical gradient could be from 0% to 10% methanol in chloroform.

    • Elution:

      • Load the prepared sample onto the column.

      • Begin elution with the initial mobile phase composition.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

    • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Monitoring and Pooling of Fractions:

    • Spot the collected fractions on TLC plates and develop them in an appropriate solvent system.

    • Visualize the spots under a UV lamp.

    • Pool the fractions that contain the pure this compound.

  • Solvent Removal and Purity Check:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified impurity.

    • Assess the purity of the isolated compound using analytical HPLC.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound.

Table 1: Preparative HPLC Parameters

ParameterRecommended Conditions
Instrument Preparative HPLC System
Column Reversed-Phase C18 (e.g., ODS-C18, 250 mm x 21.2 mm, 10 µm)
Mobile Phase A 20 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate ~5 mL/min
Detection Wavelength 244 nm
Injection Volume Dependent on concentration and column capacity

Table 2: Column Chromatography Parameters

ParameterRecommended Conditions
Technique Flash Column Chromatography
Stationary Phase Silica Gel
Mobile Phase Methanol in Chloroform/Dichloromethane (Gradient)
Elution Monitoring Thin Layer Chromatography (TLC) with UV detection

Table 3: Expected Purity and Yield

Purification MethodExpected PurityExpected Yield
Preparative HPLC>98%Variable, dependent on initial concentration
Column Chromatography>95%Dependent on crude purity and scale

Visualizations

Experimental Workflow for Preparative HPLC Isolation

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification cluster_analysis Analysis start Start with Atorvastatin degradation Forced Degradation (e.g., H2O2, NaOH) start->degradation neutralize Neutralization and Sample Preparation degradation->neutralize injection Inject Sample onto C18 Preparative Column neutralize->injection separation Gradient Elution (Ammonium Acetate / Acetonitrile) injection->separation collection Fraction Collection (Monitor at 244 nm) separation->collection pooling Pool Pure Fractions collection->pooling evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization purity_check Purity Assessment (Analytical HPLC) lyophilization->purity_check characterization Structural Confirmation (MS, NMR) purity_check->characterization end end characterization->end Pure this compound

Caption: Workflow for isolating this compound via preparative HPLC.

Logical Relationship for Purification Strategy Selection

G cluster_source Source of Impurity cluster_method Purification Method cluster_outcome Outcome start Need for Pure This compound synthesis Available from Synthesis start->synthesis no_synthesis Not Available from Synthesis start->no_synthesis column_chrom Column Chromatography synthesis->column_chrom Crude mixture prep_hplc Preparative HPLC no_synthesis->prep_hplc Generate via degradation moderate_purity Good Purity Impurity F (>95%) column_chrom->moderate_purity high_purity High Purity Impurity F (>98%) prep_hplc->high_purity

Caption: Decision tree for selecting the appropriate purification strategy.

References

Application Notes and Protocols for Forced Degradation Studies of Atorvastatin with a Focus on Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atorvastatin is a synthetic lipid-lowering agent and an inhibitor of the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis.[1] The stability of a drug substance is a critical factor in ensuring its safety and efficacy. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by guidelines from the International Conference on Harmonisation (ICH).[2][3]

One of the known process-related and degradation impurities of Atorvastatin is Impurity F. This application note provides a detailed protocol for conducting forced degradation studies on Atorvastatin, with a specific focus on the conditions that may lead to the formation of Impurity F and its subsequent analysis.

Purpose

The primary objective of these protocols is to provide researchers, scientists, and drug development professionals with a comprehensive guide to perform forced degradation studies on Atorvastatin. This will enable the identification and quantification of degradation products, including Impurity F, under various stress conditions such as hydrolysis, oxidation, and photolysis, thereby establishing a stability-indicating method.[4][5]

Experimental Protocols

Materials and Reagents
  • Atorvastatin Calcium Trihydrate Reference Standard

  • Atorvastatin Impurity F Reference Standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ammonium Acetate

  • Ammonium Formate

  • Formic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Purified water

  • Membrane filters (0.45 µm)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector is recommended.[6] An LC-MS system can be used for the identification and structural elucidation of unknown degradation products.[7]

  • HPLC Column: A reversed-phase C18 column, such as a Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm) or a Poroshell 120 EC C18 (50 mm x 3.0 mm, 2.7 µm), has been shown to provide good separation of Atorvastatin and its impurities.[4][7]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium formate at pH 4.0) and an organic solvent like acetonitrile is commonly used.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection Wavelength: UV detection at 245 nm is suitable for monitoring Atorvastatin and its impurities.[4][8]

  • Column Temperature: Maintaining a column temperature of around 30-40°C can improve peak shape and reproducibility.[1][9]

  • Injection Volume: A standard injection volume of 10-20 µL is appropriate.[1]

Preparation of Solutions
  • Standard Stock Solution of Atorvastatin: Accurately weigh and dissolve an appropriate amount of Atorvastatin Calcium Trihydrate reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of about 0.5 mg/mL.

  • Standard Stock Solution of Impurity F: Prepare a stock solution of this compound in the same diluent.

  • Spiked Sample Solution: Prepare a solution of Atorvastatin and spike it with known impurities, including Impurity F, at a concentration of approximately 0.1% to 0.3% of the Atorvastatin concentration to verify the resolution of the analytical method.[10]

Forced Degradation (Stress Testing) Protocol

The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[2]

a) Acid Hydrolysis:

  • To 1 mL of the Atorvastatin stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at room temperature for a specified period (e.g., 6 hours).[11]

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

b) Base Hydrolysis (Alkaline Hydrolysis):

  • To 1 mL of the Atorvastatin stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 6 hours).[11]

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to an appropriate concentration with the mobile phase for HPLC analysis. Atorvastatin has shown significant degradation under alkaline conditions.[11]

c) Oxidative Degradation:

  • To 1 mL of the Atorvastatin stock solution, add 1 mL of 3-9% hydrogen peroxide (H₂O₂).[12]

  • Store the solution at room temperature for a specified duration (e.g., 45 minutes).[12]

  • Dilute the resulting solution to a suitable concentration with the mobile phase before injection into the HPLC system.

d) Thermal Degradation:

  • Expose the solid Atorvastatin drug substance to a high temperature (e.g., 105°C) for an extended period (e.g., 50 hours).[12]

  • Alternatively, heat a solution of Atorvastatin at a temperature such as 60°C.

  • After exposure, allow the sample to cool to room temperature, dissolve or dilute it in the mobile phase, and analyze.

e) Photolytic Degradation:

  • Expose the solid Atorvastatin drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After exposure, prepare the sample for analysis by dissolving or diluting it in the mobile phase.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. A tabular format is recommended for easy comparison of the data obtained from the different stress conditions.

Table 1: Summary of Forced Degradation Results for Atorvastatin

Stress ConditionReagent/ConditionDuration% Atorvastatin Degraded% Impurity F FormedOther Major Degradants (%)Mass Balance (%)
Acid Hydrolysis 0.1 N HCl6 hoursDataDataImpurity H, Impurity J[4]~99.5[4]
Base Hydrolysis 0.1 N NaOH6 hoursDataDataData~99.5[4]
Oxidation 3% H₂O₂45 minsDataDataImpurity L, Impurity D[4]~99.5[4]
Thermal 105°C50 hoursDataDataImpurity H, Impurity J[4]~99.5[4]
Photolytic 1.2 million lux hrs-DataDataImpurity J, L, D[4]~99.5[4]

Note: The actual percentage of degradation and impurity formation will vary based on the specific experimental conditions and the purity of the initial Atorvastatin sample. The "Other Major Degradants" are listed based on published literature, and "Data" indicates where the experimental results should be filled.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api Atorvastatin API Solution (e.g., 0.5 mg/mL) acid Acid Hydrolysis (0.1 N HCl) prep_api->acid base Base Hydrolysis (0.1 N NaOH) prep_api->base oxidation Oxidation (3% H2O2) prep_api->oxidation thermal Thermal (105°C) prep_api->thermal photo Photolytic (Light Exposure) prep_api->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Interpretation (Quantification of Impurities) hplc->data

Caption: Workflow for Forced Degradation Studies of Atorvastatin.

Logical Relationship of Stress Testing

This diagram shows the logical relationship between applying stress conditions and the expected outcomes of the study.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Outcomes start Forced Degradation Study api Atorvastatin Drug Substance start->api conditions ICH Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->conditions stress_app Application of Stress api->stress_app conditions->stress_app degradation Degradation of Atorvastatin stress_app->degradation impurities Formation of Degradation Products (e.g., Impurity F, H, J, L, D) stress_app->impurities method_dev Development of Stability-Indicating Method degradation->method_dev pathway Elucidation of Degradation Pathways impurities->pathway impurities->method_dev

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

The protocols outlined in this application note provide a robust framework for conducting forced degradation studies on Atorvastatin, with a particular emphasis on monitoring for the formation of Impurity F. By systematically applying various stress conditions and utilizing a validated stability-indicating HPLC method, researchers can effectively assess the intrinsic stability of Atorvastatin and identify its key degradation products. This information is invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the drug product.

References

Application of Atorvastatin Impurity F in Stability Studies of Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Atorvastatin is a synthetic lipid-lowering agent and an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The stability of Atorvastatin is a critical attribute that ensures its safety and efficacy throughout its shelf life. Stability studies, including forced degradation studies, are essential to identify potential degradation products and to develop stability-indicating analytical methods. Atorvastatin Impurity F is a known process-related impurity of Atorvastatin.[1][2] Its monitoring during stability studies is crucial to ensure that its levels remain within acceptable limits and to understand the overall stability profile of the drug substance and drug product. This document outlines the application of this compound in the stability assessment of Atorvastatin, providing detailed protocols for its analysis.

Chemical Information

  • This compound: (3R,5R)-7-[[(3R,5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid[]

  • CAS Number: 887196-24-9

  • Molecular Formula: C40H48FN3O8[]

  • Molecular Weight: 717.82 g/mol []

Role of this compound in Stability Studies

This compound is primarily considered a process-related impurity, meaning it can be formed during the synthesis of Atorvastatin.[2] However, like the active pharmaceutical ingredient (API) itself, this impurity may also be susceptible to degradation under various stress conditions. Therefore, its behavior during stability studies provides valuable information about the robustness of the manufacturing process and the stability of the drug product. A validated stability-indicating analytical method must be able to separate and quantify this compound from Atorvastatin and other potential degradation products.[4]

Experimental Protocols

The following protocols describe the methodology for conducting forced degradation studies of Atorvastatin and the subsequent analysis to monitor this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to accelerate the degradation of Atorvastatin under conditions more severe than the accelerated stability testing conditions.[5]

a. Preparation of Stock Solution:

  • Accurately weigh and dissolve Atorvastatin calcium in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[6]

b. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Heat the solution at 80°C for 2 hours.[7] Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Heat the solution at 80°C for 2 hours.[5] Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N hydrochloric acid.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[4]

  • Thermal Degradation: Place the solid Atorvastatin drug substance in a thermostatically controlled oven at 60°C for 10 days.[6] After the specified time, dissolve the sample in the diluent to the desired concentration.

  • Photolytic Degradation: Expose the solid Atorvastatin drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber for an appropriate duration (e.g., as per ICH Q1B guidelines).[8] A control sample should be kept in the dark under the same conditions. After exposure, dissolve the sample in the diluent.

Analytical Method for Quantification of this compound

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is used for the analysis of stressed samples.

a. Chromatographic Conditions:

ParameterCondition
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18 column[4]
Mobile Phase A 0.1% Trifluoroacetic acid in water[4]
Mobile Phase B Acetonitrile[4]
Gradient Elution A time-based gradient program should be developed to ensure adequate separation of Atorvastatin, Impurity F, and other degradation products.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Detection Wavelength 245 nm[4]
Injection Volume 10 µL

b. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a standard solution of Atorvastatin and a separate standard solution of this compound of known concentrations in the diluent.

  • Sample Solution: Dilute the stressed samples with the diluent to a concentration within the linear range of the analytical method.

c. Analysis and Quantification:

  • Inject the standard solutions to determine their retention times and response factors.

  • Inject the stressed sample solutions.

  • Identify the peaks of Atorvastatin and this compound in the sample chromatograms by comparing their retention times with those of the standards.

  • Calculate the percentage of this compound in the samples using the area normalization method or by external standard calibration.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of Atorvastatin

Stress ConditionTreatment Time (hours)Atorvastatin Assay (%)This compound (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 N HCl, 80°C) 285.20.1814.599.7
Base Hydrolysis (0.1 N NaOH, 80°C) 292.50.157.399.8
Oxidative (3% H₂O₂, RT) 2488.90.2510.999.8
Thermal (60°C, Solid State) 24098.10.161.899.9
Photolytic (UV/Vis Light) -96.70.173.199.8

Note: The data presented in this table is illustrative and representative of typical results from forced degradation studies. Actual results may vary depending on the specific experimental conditions and the source of the Atorvastatin sample.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting prep Prepare Atorvastatin Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc quant Quantification of Impurity F hplc->quant report Data Tabulation & Reporting quant->report

Caption: Workflow for forced degradation of Atorvastatin.

Logical Relationship in Stability Testing

G atorvastatin Atorvastatin API stability_study Stability Study (Forced Degradation) atorvastatin->stability_study impurity_f This compound (Process-Related) impurity_f->stability_study stability_study->atorvastatin Monitors Degradation stability_study->impurity_f Monitors Levels degradation_products Other Degradation Products stability_study->degradation_products Identifies analytical_method Stability-Indicating Analytical Method analytical_method->stability_study Enables

References

Application Note: Quantification of Atorvastatin Impurity F using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. As with any active pharmaceutical ingredient (API), the purity of Atorvastatin is critical to its safety and efficacy. Regulatory agencies worldwide mandate strict control over impurities in drug substances and finished drug products. Atorvastatin Impurity F is a known process-related impurity that must be monitored and controlled within specified limits. This application note provides a detailed protocol for the use of this compound as a reference material for its accurate identification and quantification in Atorvastatin drug substances by High-Performance Liquid Chromatography (HPLC).

Key Applications:

  • Quality control of Atorvastatin API and drug products.

  • Stability studies of Atorvastatin formulations.

  • Validation of analytical methods for impurity profiling.

  • Support for regulatory submissions.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Catalogue #, Lot #)

  • Reference Standard: Atorvastatin Calcium (USP or equivalent)

  • Sample: Atorvastatin API or crushed tablets

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Monobasic Potassium Phosphate, o-Phosphoric Acid

  • Equipment:

    • Analytical balance (0.01 mg readability)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

Preparation of Solutions

2.1. Buffer Preparation (0.05 M Potassium Phosphate, pH 4.0)

  • Weigh and dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 4.0 with o-phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

2.2. Mobile Phase Preparation

  • Mobile Phase A: Buffer (as prepared in 2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient is typically used. Refer to the table below for an example.

2.3. Diluent Preparation

  • Mix water and acetonitrile in a 1:1 (v/v) ratio.

2.4. Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

  • Atorvastatin Stock Solution (1000 µg/mL):

    • Accurately weigh about 25 mg of Atorvastatin Calcium reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution (Spiked Standard):

    • Transfer 5 mL of the Atorvastatin Stock Solution to a 50 mL volumetric flask.

    • Add 1 mL of the this compound Stock Solution.

    • Dilute to volume with the diluent. This solution contains approximately 100 µg/mL of Atorvastatin and 2 µg/mL of this compound.

2.5. Preparation of Sample Solution

  • Accurately weigh a portion of the Atorvastatin API or powdered tablets equivalent to 100 mg of Atorvastatin.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A: 0.05M Potassium Phosphate (pH 4.0)B: Acetonitrile
Gradient Program 0-10 min (30% B), 10-35 min (30-70% B), 35-40 min (70% B), 40-41 min (70-30% B), 41-50 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 245 nm
Injection Volume 20 µL
Run Time 50 minutes

Data Presentation & Results

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. The system suitability solution is injected, and the following parameters are assessed.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Atorvastatin Peak) ≤ 2.01.2
Theoretical Plates (Atorvastatin Peak) ≥ 20008500
Resolution (between Atorvastatin and Impurity F) ≥ 2.03.5
%RSD for 6 replicate injections (Impurity F Peak Area) ≤ 5.0%1.8%
Quantification of this compound in a Sample

The amount of this compound in the sample is calculated using the peak area response from the chromatogram compared to that of the known concentration in the reference standard.

Calculation Formula:

% Impurity F = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Sample IDRetention Time (min) - Impurity FPeak Area - Impurity FCalculated % Impurity FSpecification
Batch A-0118.515,2300.08%≤ 0.10%
Batch A-0218.612,1000.06%≤ 0.10%
Batch B-0118.521,5000.11%≤ 0.10% (OOS)

(Note: The data presented is for illustrative purposes only.)

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Reference Standard B Dissolve in Diluent to create Stock Solution A->B F Inject Solutions onto HPLC System B->F C Weigh Atorvastatin API Sample D Dissolve in Diluent to create Sample Solution C->D E Filter Sample Solution D->E E->F G Perform Chromatographic Separation F->G H Detect Peaks at 245 nm G->H I Integrate Peak Areas H->I J Calculate Impurity F Percentage I->J K Compare Results to Specification J->K

Caption: Experimental workflow for the quantification of this compound.

G cluster_input Inputs cluster_process Quality Control Process cluster_output Outputs & Decision API Atorvastatin API QC Analytical Method (e.g., HPLC) API->QC RefStd This compound Reference Material RefStd->QC Data Impurity Profile Data QC->Data Spec Specification Compliance? Data->Spec Release Batch Release Spec->Release Yes Reject Batch Rejection / Investigation Spec->Reject No

Caption: Role of reference material in the drug substance quality control process.

Application Note: Quantitative Analysis of Atorvastatin Impurity F in Drug Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease. During the synthesis and storage of Atorvastatin, various process-related and degradation impurities can arise. One such impurity is Atorvastatin Impurity F. Regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products to ensure their safety and efficacy.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in drug products using High-Performance Liquid Chromatography (HPLC).

This compound, also known as Atorvastatin Di-Amide Acid, is an impurity of Atorvastatin.[2][3][4][5] The control of pharmaceutical impurities is a critical issue in the pharmaceutical industry.[1] This document outlines the necessary methodology, including sample preparation, chromatographic conditions, and method validation parameters, to provide a robust and reliable analytical procedure.

Experimental Protocols

This section details a stability-indicating HPLC method for the quantitative determination of Atorvastatin and its related substances, including Impurity F.

Materials and Reagents
  • Atorvastatin Calcium reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Tablets containing Atorvastatin

Instrumentation
  • HPLC system with a UV or PDA detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions
ParameterValue
Column Zorbax Bonus-RP or equivalent C18 column
Mobile Phase A Water:TFA (100:0.10 v/v)
Mobile Phase B Acetonitrile:TFA (100:0.10 v/v)
Gradient Elution A gradient program should be optimized to ensure separation of all impurities.
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 10 µL
Column Temperature 30°C
Preparation of Solutions

Diluent: Acetonitrile and water (50:50 v/v)

Standard Stock Solution (Atorvastatin): Prepare a stock solution of Atorvastatin Calcium at a concentration of 500 µg/mL in the diluent.[1]

Standard Stock Solution (Impurity F): Prepare a stock solution of this compound at a concentration of 500 µg/mL in the diluent.[1]

Spiked Standard Solution: Prepare a solution of Atorvastatin Calcium at a concentration of 500 µg/mL and spike it with this compound at a level of 0.15% w/w of the target analyte concentration.[1]

Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer an amount of powder equivalent to 50 mg of Atorvastatin into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Quantitative Data and Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following tables summarize the typical performance characteristics of a validated HPLC method for Atorvastatin and its impurities.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing this compound at concentrations ranging from the Limit of Quantification (LOQ) to 0.30% of the target analyte concentration.[1]

ParameterThis compound
Concentration Range LOQ - 0.30%
Correlation Coefficient (r²) > 0.999
Slope Determined from calibration curve
Intercept Determined from calibration curve
Accuracy (Recovery)

The accuracy of the method was determined by analyzing spiked placebo samples at three different concentration levels.

Spiked LevelRecovery (%)
LOQ 98.0 - 102.0
100% 98.0 - 102.0
150% 98.0 - 102.0
Precision

The precision of the method was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.

Parameter% RSD
Repeatability (n=6) < 2.0
Intermediate Precision (n=6) < 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterSignal-to-Noise Ratio
LOD 3:1
LOQ 10:1

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in drug products.

experimental_workflow start Start sample_prep Sample Preparation (Tablet Crushing, Dissolution, Filtration) start->sample_prep standard_prep Standard Preparation (Atorvastatin & Impurity F) start->standard_prep hplc_analysis HPLC Analysis (Gradient Elution, UV Detection at 245 nm) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Recording) hplc_analysis->data_acquisition quantification Quantification (Peak Area Integration, Comparison to Standard) data_acquisition->quantification reporting Reporting (Impurity Level Calculation) quantification->reporting end End reporting->end

Caption: Workflow for this compound Analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical drug products. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. Adherence to this protocol will enable researchers and drug development professionals to accurately monitor and control the levels of this impurity, ensuring the quality and safety of Atorvastatin products.

References

Troubleshooting & Optimization

improving peak resolution of Atorvastatin Impurity F in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the HPLC analysis of Atorvastatin and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on improving the peak resolution of Atorvastatin Impurity F.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution between Atorvastatin and Impurity F?

Poor peak resolution in HPLC analysis of Atorvastatin and its impurities, particularly Impurity F, can stem from several factors. These often relate to the chromatographic conditions and the chemical properties of the analytes. Key contributors to inadequate separation include:

  • Inappropriate Stationary Phase: The choice of HPLC column chemistry is critical. Using a column that does not provide sufficient selectivity for the subtle structural differences between Atorvastatin and Impurity F will result in co-elution or poor resolution.

  • Suboptimal Mobile Phase Composition: The organic solvent ratio, buffer type, and pH of the mobile phase significantly influence the retention and selectivity of the separation. An incorrect mobile phase composition can lead to peak broadening and overlapping.

  • Incorrect Mobile Phase pH: The pKa value of Atorvastatin is approximately 4.6.[1] Operating the mobile phase at a pH close to the pKa of the analytes can lead to inconsistent ionization and poor peak shape, negatively impacting resolution.

  • Inadequate Method Parameters: Parameters such as flow rate, column temperature, and gradient slope can all affect the efficiency and selectivity of the separation.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of efficiency and resolution. This can be caused by factors like extreme pH, high temperatures, or particulate matter from samples.

Q2: How can I improve the peak resolution of this compound?

Improving peak resolution requires a systematic approach to optimizing your HPLC method. Here are several strategies, starting from the most impactful:

1. Optimize the Mobile Phase:

  • Adjust the pH: The pH of the mobile phase is a critical parameter for achieving good resolution, especially for ionizable compounds like Atorvastatin. For the separation of Atorvastatin and its impurities, a pH range of 3.5 to 4.2 has been shown to be effective.[1][2][3] Specifically, a pH of 3.5 has been noted to achieve the best resolution between all detected impurities.[1]

  • Modify the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and can improve the resolution between closely eluting peaks.

  • Consider a Different Buffer: Buffers like ammonium formate or ammonium acetate are commonly used.[1][4] The concentration of the buffer can also play a role; a 10 mM ammonium formate buffer has been used successfully.[1]

  • Avoid Problematic Solvents: While some older methods use tetrahydrofuran (THF), it is often avoided due to its toxicity and potential to form peroxides.[1][3]

2. Select an Appropriate HPLC Column:

  • Stationary Phase Chemistry: While C18 and C8 columns are commonly used for Atorvastatin analysis, other stationary phases can offer better selectivity.[1][5] For instance, a diisopropyl-cyanopropylsilane stationary phase (Halo ES-CN) has demonstrated satisfactory resolution for specified and unspecified impurities.[1] A Zorbax Bonus-RP column has also been shown to provide good peak shape and resolution.[6]

  • Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., sub-2 µm) and longer lengths can increase column efficiency (N) and, consequently, improve resolution.

3. Adjust Instrumental Parameters:

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Temperature: Optimizing the column temperature can influence selectivity. For Atorvastatin and its impurities, a temperature of around 30°C to 40°C is often employed.[1][2][6]

  • Gradient Elution: A gradient elution program is often necessary to achieve sufficient resolution between all impurities of Atorvastatin.[1][6]

The following diagram illustrates a general workflow for troubleshooting poor peak resolution:

G cluster_0 Troubleshooting Workflow: Poor Peak Resolution start Start: Poor Resolution of This compound check_method Review Current Method Parameters start->check_method adjust_mp Adjust Mobile Phase pH (e.g., 3.5-4.2) check_method->adjust_mp resolution_ok Resolution Acceptable? adjust_mp->resolution_ok Test adjust_org Optimize Organic Solvent Ratio adjust_flow Decrease Flow Rate adjust_org->adjust_flow If minor improvement needed adjust_org->resolution_ok Test change_col Select Alternative Column (e.g., Cyano, Phenyl) change_col->adjust_mp Re-optimize adjust_temp Optimize Column Temperature (e.g., 30-40°C) adjust_flow->adjust_temp If still needed adjust_flow->resolution_ok Test adjust_temp->resolution_ok Test resolution_ok->adjust_org No resolution_ok->change_col No, after several attempts end End: Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for improving peak resolution.

Q3: What are some established HPLC methods that provide good resolution for this compound?

Several HPLC methods have been developed and validated for the analysis of Atorvastatin and its impurities. Below is a summary of some successful chromatographic conditions.

ParameterMethod 1Method 2Method 3 (EP Monograph)
Column HALO ES-CN, 150 mm x 4.6 mm, 2.7 µmZorbax Bonus-RP, 150 mm x 4.6 mm, 3.5 µmOctylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Water with Trifluoroacetic AcidAmmonium Acetate Buffer, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile with Trifluoroacetic AcidAcetonitrile, Tetrahydrofuran
Elution Mode GradientGradientIsocratic and Linear Gradient
Flow Rate 0.5 mL/min1.0 mL/min1.5 mL/min
Column Temp. 30°C40°CNot specified in summary
Detection 244 nm245 nm244 nm
Reference [1][6][2]

Experimental Protocols

Detailed Methodology for a Cyano Column Based Method[1]
  • Instrumentation: Agilent 1260 Liquid Chromatography system with a binary pump, column compartment, autosampler, and photodiode array detector.

  • Column: HALO 90 Å ES-CN (150 mm × 4.6 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate, pH 3.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0 min: 32% B

    • 35 min: 38% B

    • 55 min: 48% B

    • 75 min: 70% B

    • 80 min: 80% B

  • Post Run Time: 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

  • Detection Wavelength: 244 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile and water (60:40 v/v).

Logical Relationships in HPLC

The following diagram illustrates the relationship between key HPLC parameters and their effect on peak resolution. Understanding these relationships is fundamental to effective method development and troubleshooting.

G cluster_1 Factors Influencing HPLC Peak Resolution cluster_params Adjustable HPLC Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency depends on Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity depends on Retention Retention Factor (k') (Retention Time) Resolution->Retention depends on ColumnLength Column Length Efficiency->ColumnLength affected by ParticleSize Particle Size Efficiency->ParticleSize affected by FlowRate Flow Rate Efficiency->FlowRate affected by MobilePhaseComp Mobile Phase Composition Selectivity->MobilePhaseComp affected by ColumnChem Column Chemistry Selectivity->ColumnChem affected by Temperature Temperature Selectivity->Temperature affected by pH Mobile Phase pH Selectivity->pH affected by Retention->MobilePhaseComp affected by Retention->Temperature affected by Retention->pH affected by

Caption: Relationship between HPLC parameters and peak resolution.

References

minimizing degradation of Atorvastatin Impurity F during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Atorvastatin Impurity F during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a known process-related impurity of Atorvastatin, a widely used drug for lowering cholesterol.[1][2] The analysis of Atorvastatin and its impurities can be challenging due to the inherent instability of the molecule under various stress conditions, including acidic, oxidative, photolytic, and thermal stress.[1][3] Minimizing the degradation of Impurity F during analysis is crucial for accurate quantification and to ensure the quality and safety of the drug product.

Q2: What are the primary factors that can cause the degradation of this compound during analysis?

The primary factors that can lead to the degradation of Atorvastatin and its impurities, including Impurity F, during analysis are:

  • pH: Atorvastatin is particularly susceptible to degradation in acidic conditions.[1][3] The mobile phase pH can significantly impact the stability of the analyte.

  • Oxidation: Exposure to oxidative conditions, such as the presence of peroxides, can lead to the formation of degradation products.[1][4]

  • Light: Photodegradation can occur when samples are exposed to UV or visible light.[1]

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can accelerate degradation.[1]

  • Mobile Phase Composition: The choice of solvents and additives in the mobile phase can influence the stability of the impurity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, with a focus on minimizing its degradation.

Issue 1: Decrease in the peak area of this compound over time.

Possible Cause: Degradation of the impurity in the sample solution.

Troubleshooting Steps:

  • Sample Stability:

    • Prepare samples fresh and analyze them immediately.

    • If storage is necessary, keep sample solutions at a reduced temperature (e.g., 2-8 °C) and protected from light. A study on Atorvastatin and its impurities showed good solution stability for up to 48 hours under refrigerated conditions.[1]

  • Mobile Phase pH:

    • Ensure the mobile phase pH is optimized for the stability of Atorvastatin and its impurities. A pH around 4.0-4.2 has been shown to provide good resolution and peak shape for Atorvastatin and its related compounds.[5][6]

  • Solvent Quality:

    • Use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.

    • Degas the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation.

Issue 2: Appearance of new, unknown peaks near the this compound peak.

Possible Cause: On-column degradation or degradation in the sample vial.

Troubleshooting Steps:

  • Method Optimization:

    • Review the analytical method parameters. A shorter run time can minimize the exposure of the analyte to potentially degradative conditions on the column. A rapid RP-HPLC method with a run time of 25 minutes has been developed for Atorvastatin and its impurities.[1]

    • Consider using a column with a different stationary phase that may be less likely to interact with the analyte in a way that promotes degradation.

  • Injection Volume:

    • Injecting a smaller volume of a more concentrated sample can sometimes reduce on-column degradation by minimizing band spreading and interaction with the stationary phase.[7]

  • Temperature Control:

    • Use a thermostatically controlled autosampler and column compartment to maintain a consistent and cool temperature throughout the analysis.

Issue 3: Peak tailing or splitting of the this compound peak.

Possible Cause: Secondary interactions with the stationary phase, co-elution with a degradation product, or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH and Buffer:

    • Adjusting the mobile phase pH to be at least 2 pH units away from the pKa of the analyte can help minimize peak tailing.

    • Ensure the buffer concentration is adequate to maintain a stable pH throughout the gradient.

  • Column Health:

    • A blocked column frit or a void in the stationary phase can cause peak splitting.[7] Try flushing the column or replacing it if the problem persists.

  • Sample Solvent:

    • Incompatibility between the sample solvent and the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Data Presentation

The following table summarizes the forced degradation behavior of Atorvastatin, which provides insights into the potential instability of its impurities under similar conditions. Specific quantitative degradation data for Impurity F is limited in the public domain; therefore, the data for the parent drug is presented as a guide.

Stress ConditionReagents and DurationObservation for AtorvastatinPotential Impact on Impurity F
Acidic Hydrolysis 0.1 N HCl for 24 hours at 25°CSignificant degradationHigh potential for degradation
Oxidative 1% H₂O₂ for 24 hours at 25°CSignificant degradationHigh potential for degradation
Thermal 105°C for 10 daysSignificant degradationHigh potential for degradation
Photolytic 1.2 million lux hours and 200 W h/m²Significant degradationHigh potential for degradation
Basic Hydrolysis 1 N NaOH for 42 hours at 25°CNo significant degradationLower potential for degradation

Data compiled from a forced degradation study on Atorvastatin calcium.[1]

Experimental Protocols

Recommended Stability-Indicating HPLC Method

This method has been shown to be effective in separating Atorvastatin from its 12 potential impurities, including Impurity F, and its degradation products.[1]

  • Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Program:

    • 0-10 min: 40-50% B

    • 10-15 min: 50-70% B

    • 15-20 min: 70-90% B

    • 20-25 min: 90% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Column Temperature: 40°C

  • Diluent: Water and Acetonitrile mixture

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Problem Identification cluster_4 Resolution start Observe Impurity F Peak Anomaly (e.g., low area, new peaks, tailing) check_sample Sample Preparation and Storage start->check_sample check_mobile_phase Mobile Phase Preparation start->check_mobile_phase investigate_ph Mobile Phase pH check_sample->investigate_ph If fresh sample still shows issue check_mobile_phase->investigate_ph If fresh mobile phase still shows issue investigate_temp Temperature Control investigate_ph->investigate_temp investigate_method HPLC Method Parameters investigate_temp->investigate_method check_column Column Health investigate_method->check_column check_system HPLC System check_column->check_system resolved Problem Resolved check_system->resolved If all checks pass

Caption: Troubleshooting workflow for this compound analysis.

Factors Contributing to this compound Degradation

G cluster_0 Chemical Factors cluster_1 Physical Factors cluster_2 Analytical Method Factors ImpurityF This compound Degradation pH pH (especially acidic) pH->ImpurityF Oxidation Oxidizing Agents Oxidation->ImpurityF Light Light Exposure (UV/Visible) Light->ImpurityF Temperature Elevated Temperature Temperature->ImpurityF MobilePhase Mobile Phase Composition MobilePhase->ImpurityF RunTime Long Analytical Run Time RunTime->ImpurityF

Caption: Key factors influencing the degradation of this compound.

References

Atorvastatin Impurity F Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions that may be encountered during the synthesis of Atorvastatin Impurity F. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound, also known as Atorvastatin Diamino Impurity, is a process-related impurity that can form during the synthesis of Atorvastatin.[1][][3][4] Its synthesis is challenging due to the multiple reaction steps and the potential for side reactions, such as incomplete reactions, formation of diastereomers, and other related substances.[5][6]

Q2: What are the known synthetic routes for this compound?

There are two primary routes described for the synthesis of this compound. Both routes involve the Paal-Knorr condensation to form the pyrrole ring, followed by subsequent reactions to build the heptanoic acid side chains.[7]

  • Route 1: Involves the condensation of a protected Atorvastatin sodium salt with an amino-functionalized side chain precursor.[7]

  • Route 2: Involves the self-condensation of an amino ester intermediate followed by a Paal-Knorr condensation and subsequent deprotection.[7]

Q3: What are the critical process parameters to control during the synthesis?

Controlling key parameters is crucial to minimize side reactions and maximize the yield and purity of this compound. These include:

  • Temperature: Both Paal-Knorr condensation and subsequent hydrolysis or deprotection steps are temperature-sensitive.[6][7]

  • Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products and other impurities.[6]

  • Purity of Starting Materials: The purity of intermediates, particularly the amine and diketone precursors, is critical to prevent the formation of related impurities.[5]

  • pH: The pH must be carefully controlled during hydrolysis and salt formation steps to prevent degradation of the desired product.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Paal-Knorr Condensation: This is a critical step in forming the pyrrole core.

    • Possible Cause: Insufficient reaction time or temperature. The Paal-Knorr reaction can be slow and may require prolonged heating.[6][7]

    • Troubleshooting:

      • Ensure the reaction is heated to the specified temperature (e.g., reflux in cyclohexane).[7]

      • Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to ensure it goes to completion.

      • Consider the use of catalysts such as pivalic acid and morpholine, which have been shown to facilitate the reaction.[7]

  • Side Reactions of Intermediates: The amine and diketone starting materials can undergo side reactions.

    • Possible Cause: The amine intermediate can undergo self-condensation, reducing the amount available for the desired reaction.[7]

    • Troubleshooting:

      • Control the stoichiometry of the reactants carefully.

      • Add the amine solution slowly to the reaction mixture containing the diketone to minimize self-condensation.

  • Degradation During Deprotection: The final deprotection step to reveal the dihydroxy acid side chains can lead to product loss if not controlled properly.

    • Possible Cause: Harsh acidic conditions can lead to the formation of the atorvastatin lactone as a degradation product.[5][6]

    • Troubleshooting:

      • Use milder deprotection conditions if possible.

      • Carefully control the temperature and reaction time during the deprotection step.

      • Neutralize the reaction mixture promptly after deprotection is complete.

Issue 2: Presence of Unexpected Impurities in the Final Product

Q: My final product shows several unexpected peaks in the HPLC analysis. What are these impurities and how can I avoid them?

A: The presence of multiple impurities is a common issue. Below is a table summarizing potential impurities and strategies for their control.

Impurity NamePotential SourceMitigation Strategy
Atorvastatin Lactone Acid-catalyzed degradation of the dihydroxyheptanoic acid side chain, especially during deprotection.[5][6]Use mild deprotection conditions, control temperature and pH carefully, and minimize reaction time.
Desfluoro Atorvastatin Impurity present in the starting diketone precursor.[5]Use highly pure starting materials. Analyze the purity of the diketone before use.
Diastereomers Incorrect stereochemistry in the starting chiral side-chain precursors.Ensure the use of enantiomerically pure starting materials for the side chains.
Unreacted Starting Materials Incomplete reaction during the Paal-Knorr condensation or the subsequent coupling steps.Monitor the reaction to completion. Optimize reaction time and temperature.
Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final this compound. What purification methods are recommended?

A: Purification of this compound can be challenging due to its polarity and the presence of structurally similar impurities.

  • Column Chromatography: This is a common method for purifying the protected intermediate of Impurity F. A typical stationary phase is silica gel with a mobile phase consisting of a mixture of a non-polar solvent like chloroform and a polar solvent like methanol.[7]

  • Preparative HPLC: For obtaining a highly pure final product, reversed-phase preparative HPLC is often the method of choice. The mobile phase typically consists of a mixture of acetonitrile and a buffered aqueous solution.[9]

  • Crystallization: If a crystalline solid can be obtained, crystallization is an effective method for purification. The choice of solvent system is critical and may require screening of various solvents and solvent mixtures.

Experimental Protocols

Key Experiment: Synthesis of Protected this compound (Method 1)

This protocol is a summarized interpretation based on available literature.[7]

  • Preparation of Protected Atorvastatin Sodium Salt: React the corresponding ester of protected atorvastatin with sodium hydroxide in a mixture of methanol and tetrahydrofuran (THF) at 40-45°C for approximately 18 hours.

  • Coupling Reaction:

    • Dissolve the protected atorvastatin sodium salt and the amine side-chain precursor in dimethylformamide (DMF).

    • Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) and hydroxybenzotriazole (HOBt), along with a base like diisopropylethylamine (DiPEA).

    • Stir the reaction mixture at 0-10°C initially, then allow it to warm to room temperature and maintain for about 16 hours.

  • Work-up and Purification:

    • Quench the reaction with an appropriate aqueous solution.

    • Extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel using a chloroform/methanol eluent system.

Visualizations

Synthesis_Pathway cluster_route1 Route 1 cluster_route2 Route 2 A Protected Atorvastatin Ester B Protected Atorvastatin Sodium Salt A->B NaOH, MeOH/THF D Protected Impurity F B->D EDC, HOBt, DiPEA, DMF C Amine Side-Chain C->D E This compound D->E Deprotection F Amine Intermediate G Amino Ester (Self-condensation) F->G Self-condensation I Protected Impurity F G->I Paal-Knorr (Pivalic Acid, Morpholine) H Diketone H->I J This compound I->J Deprotection

Caption: Synthetic Routes to this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (HPLC/TLC) Start->Check_Reaction Check_Purity Analyze Purity of Starting Materials Check_Reaction->Check_Purity Complete Optimize_Conditions Optimize Reaction Time/Temperature Check_Reaction->Optimize_Conditions Incomplete Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Deprotection Evaluate Deprotection Conditions Check_Purity->Check_Deprotection Pure Optimize_Conditions->Check_Reaction Purify_SM->Check_Reaction Mild_Conditions Use Milder Deprotection Reagents Check_Deprotection->Mild_Conditions Harsh End Improved Yield/Purity Check_Deprotection->End Optimal Mild_Conditions->End

Caption: Troubleshooting Workflow for Synthesis Issues.

References

Technical Support Center: Optimizing Atorvastatin Impurity F Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Atorvastatin Impurity F using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Atorvastatin and its impurities, with a focus on resolving challenges related to Impurity F.

Problem Potential Cause Recommended Solution
Poor resolution between Atorvastatin and Impurity F Inadequate mobile phase composition.1. Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. A pH range of 3.8 to 4.2 has been shown to improve the resolution between Atorvastatin and its closely eluting impurities.[1][2] Consider using a formate or acetate buffer to maintain a stable pH. 2. Modify Organic Modifier Percentage: A slight adjustment (e.g., ±1%) in the acetonitrile concentration can significantly impact retention times and resolution.[1] Experiment with small, incremental changes to optimize the separation. 3. Introduce an Alternative Organic Modifier: While many modern methods avoid it due to toxicity, tetrahydrofuran (THF) has been used in mobile phases to improve the separation of Atorvastatin and its impurities.[3][4] If other options fail, consider its use with appropriate safety precautions.
Peak tailing for Atorvastatin or Impurity F Secondary interactions with the stationary phase.1. Optimize Mobile Phase pH: A mobile phase with a pH in the acidic range can help to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. 2. Select an Appropriate Column: Consider using a column with advanced end-capping or a different stationary phase chemistry, such as a cyano (CN) column, which can offer different selectivity and improved peak shape.[4] 3. Use a Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common additive used to improve peak shape for basic compounds like Atorvastatin by acting as an ion-pairing agent.[5]
Co-elution of Impurity F with other impurities Similar retention characteristics of impurities.1. Employ a Gradient Elution Program: A gradient program, where the mobile phase composition is changed over time, can effectively separate compounds with different polarities.[5][6] Start with a lower percentage of the organic modifier and gradually increase it to elute the more retained compounds. 2. Change the Stationary Phase: Different stationary phases (e.g., C18, C8, Phenyl, Cyano) will exhibit different selectivities.[4][5] If co-elution persists, switching to a column with a different chemistry is a powerful strategy. 3. Adjust the Column Temperature: Temperature can influence selectivity. Experimenting with column temperatures (e.g., 30°C, 35°C, 40°C) may improve the resolution of co-eluting peaks.[1][5]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.1. Ensure Proper Mobile Phase Preparation: Accurately prepare the mobile phase and ensure it is well-mixed and degassed. Use a buffer to maintain a consistent pH. 2. Utilize a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.[5] 3. Check for System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Atorvastatin and Impurity F?

A good starting point is a gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium acetate or ammonium formate at a pH around 4.0) and acetonitrile.[1][3][6] A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute all impurities.

Q2: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase is a critical parameter. For Atorvastatin and its impurities, a pH in the range of 3.8-4.2 has been found to be optimal for achieving good resolution, particularly between Atorvastatin and impurities B and C, which often elute closely.[1][2] The pKa of Atorvastatin is approximately 4.6, so working below this pH ensures it is in its protonated form, which can lead to better peak shape and retention on a reverse-phase column.[4]

Q3: Is it necessary to use tetrahydrofuran (THF) in the mobile phase?

While older methods and some pharmacopoeial methods utilize THF to achieve separation, many newer, "greener" methods have been developed to avoid its use due to its toxicity and potential to form peroxides.[1][4] It is recommended to first explore mobile phases based on acetonitrile and a buffer. If adequate separation cannot be achieved, THF could be considered as a last resort, with appropriate handling and safety measures in place.

Q4: What type of HPLC column is best suited for this separation?

A C18 or C8 column is the most common choice for the separation of Atorvastatin and its impurities.[3][5] However, for challenging separations, columns with different selectivities, such as a Phenyl or Cyano (CN) stationary phase, may provide the necessary resolution.[4][5] Core-shell columns can also offer higher efficiency and faster analysis times.[1][2]

Q5: How can I confirm the identity of the Impurity F peak?

The most definitive way to confirm the identity of the Impurity F peak is by using a mass spectrometer (MS) detector coupled to the HPLC (LC-MS). This will provide the mass-to-charge ratio of the eluting compound, which can be compared to the known molecular weight of this compound (C40H48FN3O8, MW: 717.82 g/mol ).[][8] Alternatively, you can inject a certified reference standard of this compound to determine its retention time under your chromatographic conditions.

Experimental Protocols

Example RP-HPLC Method for Atorvastatin and Impurities

This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and requirements.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 10 mM Ammonium Formate, pH 4.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-15 min: 40-70% B; 15-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (1:1 v/v)

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution of Atorvastatin and Impurity F ph_adjust Adjust Mobile Phase pH (e.g., 3.8-4.2) start->ph_adjust organic_mod Modify Organic Modifier % (e.g., Acetonitrile ±1%) ph_adjust->organic_mod check_resolution1 Resolution Acceptable? organic_mod->check_resolution1 change_column Change Stationary Phase (e.g., C8, Phenyl, Cyano) check_resolution1->change_column No end_success End: Optimized Separation check_resolution1->end_success Yes gradient_adjust Optimize Gradient Program change_column->gradient_adjust check_resolution2 Resolution Acceptable? gradient_adjust->check_resolution2 check_resolution2->end_success Yes end_fail Consider Alternative Strategy (e.g., different detection) check_resolution2->end_fail No Troubleshooting_Decision_Tree start Chromatographic Issue Observed issue_type What is the primary issue? start->issue_type poor_resolution Poor Resolution issue_type->poor_resolution Resolution peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape retention_shift Retention Time Shift issue_type->retention_shift Reproducibility solution_resolution Adjust pH Modify Organic % Change Column poor_resolution->solution_resolution solution_tailing Optimize pH Use Additive (TFA) Change Column peak_tailing->solution_tailing solution_retention Check Mobile Phase Prep Thermostat Column Check for Leaks retention_shift->solution_retention

References

Atorvastatin Impurity F peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing of Atorvastatin Impurity F in chromatography experiments.

Troubleshooting Guide

Issue: Peak tailing observed for this compound.

This guide provides a systematic approach to troubleshoot and resolve peak tailing issues for this compound.

Step 1: Initial Assessment

Question: Is the peak tailing observed for all peaks or only for the this compound peak?

  • All Peaks Tailing: If all peaks in the chromatogram exhibit tailing, the issue is likely system-wide.

  • Only this compound Tailing: If only the Impurity F peak is tailing, the problem is likely related to specific interactions between the analyte, the stationary phase, and the mobile phase.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G cluster_0 Troubleshooting this compound Peak Tailing start Peak Tailing Observed for This compound q1 Tailing for All Peaks? start->q1 system_issues Address System-Wide Issues: - Check for extra-column volume - Inspect for blockages - Verify detector settings q1->system_issues Yes specific_issues Address Analyte-Specific Issues q1->specific_issues No q2 Is Mobile Phase pH Optimized? specific_issues->q2 adjust_ph Adjust Mobile Phase pH to ~3.5-4.0 (below pKa of Impurity F) q2->adjust_ph No q3 Is the Column Appropriate? q2->q3 Yes end Peak Shape Improved adjust_ph->end column_solutions Consider: - End-capped C8 or C18 column - Base-deactivated column - Check column for degradation q3->column_solutions No q4 Are Mobile Phase Conditions Optimal? q3->q4 Yes column_solutions->end mobile_phase_solutions - Increase buffer concentration - Evaluate organic modifier choice (Acetonitrile vs. Methanol) q4->mobile_phase_solutions No q4->end Yes mobile_phase_solutions->end

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A1: this compound is a basic compound.[1][2] The primary cause of peak tailing in reverse-phase chromatography is the interaction of these basic functional groups with acidic silanol groups on the surface of silica-based stationary phases.[3] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH plays a crucial role in controlling the ionization state of both this compound and the stationary phase. The predicted pKa of this compound is approximately 4.30.[4] To minimize peak tailing, it is recommended to work at a mobile phase pH that is at least one to two pH units below the pKa of the analyte. Operating in a pH range of 3.5-4.0 can help to suppress the ionization of residual silanol groups on the silica packing, thereby reducing secondary interactions and improving peak symmetry.[5][6]

Q3: What type of column is recommended for the analysis of Atorvastatin and its impurities?

A3: For the analysis of Atorvastatin and its impurities, C8 and C18 columns are commonly used.[7] To mitigate peak tailing of basic compounds like Impurity F, it is advisable to use end-capped or base-deactivated columns.[8] End-capping chemically bonds a small silane to the unreacted silanol groups, effectively shielding the basic analyte from these secondary interaction sites.

Q4: Can extra-column effects contribute to the peak tailing of this compound?

A4: Yes, extra-column effects can cause peak tailing for all compounds in a chromatogram, including this compound. These effects arise from sources of band broadening outside of the column, such as:

  • Excessively long or wide connecting tubing.

  • Large detector flow cells.

  • Poorly made connections.

It is important to minimize this "dead volume" in the HPLC system to maintain good peak shape.

Q5: How can I confirm if my peak tailing is due to an overloaded column?

A5: Column overload can lead to peak distortion, including tailing. To check for mass overload, you can try injecting a more dilute sample. If the peak shape improves with a lower concentration, it is an indication that the column was overloaded.

Data Summary

The following table summarizes key chromatographic parameters and their impact on the peak shape of this compound.

ParameterRecommended Condition/ValueRationale for Peak Shape Improvement
Mobile Phase pH 3.5 - 4.0Suppresses ionization of silanol groups, minimizing secondary interactions with the basic Impurity F.[5][6]
Column Chemistry End-capped C8 or C18Shields basic analyte from residual silanol groups.[8]
Buffer Concentration 10-20 mMHelps to maintain a stable pH and can mask some residual silanol activity.
Organic Modifier Acetonitrile is commonly usedThe choice of organic modifier can influence selectivity and peak shape.
Flow Rate 1.0 - 1.5 mL/minOptimal flow rate depends on column dimensions and particle size.
Column Temperature 30 - 40 °CCan influence viscosity and selectivity, potentially improving peak shape.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound, with a focus on achieving good peak symmetry.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for pH adjustment)

  • Methanol (for sample preparation, if necessary)

2. Chromatographic Conditions:

  • Column: A base-deactivated, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water (adjust pH to 3.5 with ammonium hydroxide if needed).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 30 70
    20 30 70
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a small amount of methanol or acetonitrile.

  • Dilute to the final desired concentration with the mobile phase (initial conditions: 60% A, 40% B).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The tailing factor for the this compound peak should ideally be ≤ 1.5.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Integrate the peak for this compound and perform quantitative analysis as required.

Note: This is a general protocol and may require optimization based on the specific HPLC system and column used. The key to minimizing peak tailing for this compound is to control the mobile phase pH and select an appropriate, high-quality, end-capped column.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the low-level detection of Atorvastatin Impurity F.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I not seeing the peak for this compound, or why is the peak intensity too low?

Possible Causes and Solutions:

  • Inadequate Method Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of your current method may be too high to detect Impurity F at trace levels.

    • Solution: Consider switching to a more sensitive analytical technique. While HPLC-UV is commonly used, LC-MS (Liquid Chromatography-Mass Spectrometry) offers significantly higher sensitivity for impurity analysis.[1] A GC (Gas Chromatography) method may also be suitable for certain volatile impurities.[2]

  • Suboptimal Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the retention and peak shape of impurities.

    • Solution: Experiment with different mobile phase compositions. For atorvastatin and its impurities, a mobile phase consisting of a phosphate buffer and acetonitrile at a pH of around 4.1 has been shown to be effective.[1] Adjusting the pH can alter the ionization state of the analyte and improve its retention and separation.

  • Improper Wavelength Selection (for UV detection): The detection wavelength may not be optimal for this compound.

    • Solution: Perform a UV spectral analysis of an Impurity F standard to determine its maximum absorption wavelength (λmax). Set the UV detector to this wavelength to maximize the signal. Detection at 244 nm has been used for atorvastatin and its impurities.[3]

  • Sample Degradation: Atorvastatin and its impurities can be susceptible to degradation under certain conditions.

    • Solution: Ensure proper sample handling and storage. Prepare fresh samples and use them promptly. Protect samples from light and elevated temperatures.

Question 2: Why is the peak for this compound showing poor resolution from other peaks (e.g., the main Atorvastatin peak or other impurities)?

Possible Causes and Solutions:

  • Inadequate Chromatographic Separation: The column and mobile phase conditions may not be providing sufficient separation.

    • Solution 1 (Column Selection): Utilize a high-resolution column, such as a core-shell or superficially porous silica-based column. These can provide better peak shapes and resolution in shorter run times.[3] C18 columns are commonly used for atorvastatin impurity analysis.[1][4]

    • Solution 2 (Gradient Elution): Employ a gradient elution program instead of an isocratic one. A well-designed gradient can help to separate closely eluting compounds.[3][4]

    • Solution 3 (Mobile Phase Modifiers): The European Pharmacopoeia (EP) method for atorvastatin impurities uses a mobile phase containing acetonitrile, tetrahydrofuran, and an ammonium acetate buffer at pH 5.0.[3] While some newer methods avoid tetrahydrofuran, adjusting buffer type and pH can be critical for resolution.[1]

Question 3: My results for the concentration of this compound are not reproducible. What could be the cause?

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in sample preparation can lead to inconsistent results.

    • Solution: Follow a standardized and validated sample preparation protocol. The EP monograph for atorvastatin suggests dissolving and extracting samples in dimethylformamide.[3] Ensure accurate and consistent dilutions.

  • System Suitability Failure: The analytical system may not be performing adequately.

    • Solution: Perform system suitability tests before running samples. This includes checking for parameters like peak resolution, tailing factor, and repeatability of injections. The results should meet the acceptance criteria defined in your validated method.

  • Instrument Fluctuation: Fluctuations in pump pressure, column temperature, or detector response can affect reproducibility.

    • Solution: Ensure the analytical instrument is properly maintained and calibrated. Monitor system parameters during the run for any unusual fluctuations.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the detection of this compound.

G Troubleshooting Workflow for this compound Detection cluster_start cluster_problem cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_end start Start Troubleshooting problem Problem Identified: Low or No Impurity F Peak start->problem check_method Review Method Parameters (LOD/LOQ, Wavelength) problem->check_method Sensitivity Issue? check_sample Assess Sample Preparation & Stability problem->check_sample Reproducibility Issue? check_system Verify System Suitability & Performance problem->check_system Resolution Issue? optimize_mobile Optimize Mobile Phase (pH, Composition) check_method->optimize_mobile switch_detector Switch to More Sensitive Detector (LC-MS) check_method->switch_detector check_sample->optimize_mobile change_column Use High-Resolution Column check_system->change_column use_gradient Implement Gradient Elution check_system->use_gradient end_point Problem Resolved optimize_mobile->end_point change_column->end_point use_gradient->end_point switch_detector->end_point

Caption: A flowchart for troubleshooting common issues in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Atorvastatin Diamino Impurity or Atorvastatin Related Compound F, is a process-related impurity that can form during the synthesis of Atorvastatin.[5][6] Its chemical name is (3R, 5R)-7-[[(3R, 5R)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3, 5-dihydroxy-1-oxoheptyl]amino]-3, 5-dihydroxy-heptanoic acid.[7]

Q2: What are the regulatory limits for impurities in Atorvastatin?

According to the European Pharmacopoeia, limits for specified impurities like Impurity A and B are 0.3%, while for Impurities C and D, it is 0.15%. For unspecified impurities, the limit is generally 0.1%. The International Conference on Harmonisation (ICH) guidelines suggest a qualification threshold of 0.15% for impurities in drugs with a maximum daily dose of less than 2.g.[8]

Q3: Which analytical techniques are most suitable for detecting this compound at low levels?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of atorvastatin and its impurities.[1][4][9] For enhanced sensitivity, especially for low-level detection, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[1] Gas Chromatography (GC) can also be employed for the analysis of potential genotoxic impurities.[2]

Q4: How can I confirm the identity of a peak as this compound?

The most definitive way to confirm the identity of a peak is by using a certified reference standard of this compound. You can spike your sample with the standard to see if the peak height increases. Additionally, LC-MS can provide mass-to-charge ratio (m/z) information that can help confirm the identity of the impurity.[10]

Experimental Protocols

This section provides a detailed methodology for a sensitive HPLC-UV method for the detection of this compound, based on published methods.

Objective: To develop and validate a sensitive and specific HPLC method for the determination of this compound in bulk drug substances.

Materials and Reagents:

  • Atorvastatin Calcium reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Dimethylformamide (analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 20 µL
Diluent Acetonitrile and Water (50:50, v/v)

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh about 25 mg of the Atorvastatin bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Solution (for validation): Prepare a sample solution as described above and spike it with a known amount of the this compound standard stock solution.

Method Validation:

The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and peak area.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This can be established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Perform recovery studies by analyzing spiked samples at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_standard Prepare Impurity F Reference Standard hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep_standard->hplc_setup prep_sample Prepare Atorvastatin Sample Solution prep_sample->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability system_suitability->hplc_setup Fail inject_samples Inject Samples & Standards system_suitability->inject_samples Pass data_acquisition Acquire Chromatographic Data inject_samples->data_acquisition peak_integration Integrate & Identify Impurity F Peak data_acquisition->peak_integration quantification Quantify Impurity F Concentration peak_integration->quantification reporting Generate Analysis Report quantification->reporting

Caption: A flowchart illustrating the steps for the analysis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of atorvastatin and its impurities.

Table 1: Chromatographic Conditions and Performance

MethodColumnMobile PhaseDetectionLOD/LOQ (for Atorvastatin)Reference
RP-HPLCC18 (150 x 4.6 mm, 5 µm)Methanol, Acetonitrile, Sodium Phosphate Buffer (40:30:30, v/v/v), pH 4.5UV at 247 nmLOD: 7.82 ng/mL, LOQ: 22.86 ng/mL[1]
RP-HPLCC8 (250 x 4.6 mm, 5 µm)Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer, pH 5.0UV at 244 nmNot specified for Impurity F[3]
GCAT-5 (30 m x 0.53 mm, 5.0 µm)Not applicable (temperature program)FIDLOD: 0.8-1.9 ppm, LOQ: 2.0-6.1 ppm (for various genotoxic impurities)[2]
LC-MSNot specifiedNot specifiedMass DetectionNot specified for Impurity F[8]

Table 2: Linearity Data for Atorvastatin and Impurities

AnalyteConcentration RangeCorrelation Coefficient (r²)Reference
Atorvastatin5–30 µg/mL0.999[1]
Atorvastatin3–384 ng/mLNot specified, but stated as linear[1]
Atorvastatin Impurities0.05% to 0.3% of working concentrationNot specified, but stated as linear[3]
Atorvastatin Impurity A0.01–1.0 µg/mL>0.998[8]

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the validation of Atorvastatin Impurity F, a critical aspect of quality control in pharmaceutical manufacturing. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical techniques.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Atorvastatin and its impurities.[1][2] Different methods have been developed, primarily varying in the type of column, mobile phase composition, and chromatographic conditions. These variations aim to achieve optimal separation and sensitivity.

A novel, fast, and simple HPLC method has been developed that significantly reduces the analysis time to less than 15 minutes, a substantial improvement over the 85-90 minutes required by the European Pharmacopoeia (EP) method.[3][4] This rapid method utilizes a core-shell column and a modified mobile phase to achieve efficient separation.[4] The United States Pharmacopeia (USP) method differs from the EP method by using a C18 column and a mobile phase containing tetrahydrofuran, acetonitrile, and a phosphate-acetate buffer with a gradient elution over 65 minutes to separate 11 impurities.[3]

Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[5][6] These studies involve subjecting the drug substance to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to identify potential degradation products and ensure the analytical method can separate them from the active pharmaceutical ingredient (API) and its known impurities.[6][7]

Data Summary

The following tables summarize the validation parameters of different analytical methods for Atorvastatin and its impurities, including Impurity F.

Table 1: HPLC Method Parameters

ParameterEuropean Pharmacopoeia (EP) MethodUSP MethodNovel Fast HPLC MethodStability-Indicating HPLC Method
Column Octylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µmC18 (L1)Poroshell C18ec, 100 mm x 4.6 mm, 2.7 µmX-Select CSH C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile, tetrahydrofuran, ammonium acetate buffer (pH 5.0)Tetrahydrofuran, acetonitrile, phosphate-acetate buffer0.05% v/v formic acid (pH 4.0), acetonitrileBuffer, acetonitrile, tetrahydrofuran (575:400:25, v/v/v, pH 3.0)
Elution Mode Isocratic and linear gradientGradientSingle-step gradientIsocratic
Flow Rate 1.5 mL/minVariable1.5 mL/min1.0 mL/min
Detection UV at 244 nmUVUV at 244 nmUV at 246 nm
Run Time 85-90 min65 min< 15 minNot Specified

Table 2: Method Validation Parameters

ParameterNovel Fast HPLC MethodStability-Indicating HPLC Method
Linearity Range (Impurities) 0.05% - 0.3% of working concentration0.05% - 1.5% for Impurity F
Correlation Coefficient (r²) ~11
LOD 0.05 µg/mL (~0.005%)0.05%
LOQ ~7 times lower than 0.1%Not Specified
Accuracy (Recovery) Not specified in detailNot specified in detail
Precision (RSD) < 1% for impurities< 2%

Experimental Protocols

For the analysis of tablets or the active substance, samples are typically dissolved and extracted in dimethylformamide.[3] The concentration of the test solution for impurity quantification is generally around 0.1% to 0.2% of the Atorvastatin concentration in the main test solution.[3]

A typical forced degradation study involves the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Visualizations

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_start Start dissolve Dissolve sample in Dimethylformamide prep_start->dissolve dilute Dilute to working concentration dissolve->dilute prep_end Prepared Sample dilute->prep_end inject Inject sample into HPLC system prep_end->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data_acq Data Acquisition detect->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq specificity Specificity (Forced Degradation) data_acq->specificity robustness Robustness data_acq->robustness validation_end Validated Method linearity->validation_end accuracy->validation_end precision->validation_end lod_loq->validation_end specificity->validation_end robustness->validation_end

Caption: Workflow for Analytical Method Validation of this compound.

Forced_Degradation_Study cluster_stress Stress Conditions drug_substance Atorvastatin Drug Substance/ Product acid Acid Hydrolysis drug_substance->acid base Base Hydrolysis drug_substance->base oxidation Oxidation drug_substance->oxidation thermal Thermal Degradation drug_substance->thermal photo Photolytic Degradation drug_substance->photo analysis Analysis of Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Peak Purity and Degradant Separation analysis->evaluation stability_indicating Stability-Indicating Method Established evaluation->stability_indicating

Caption: Workflow for a Forced Degradation Study.

References

A Proposed Framework for Inter-Laboratory Comparison of Atorvastatin Impurity F Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison study focused on the analysis of Atorvastatin Impurity F. Due to the absence of publicly available inter-laboratory comparison data for this specific impurity, this document provides a comprehensive protocol and data presentation structure to facilitate such a study. The objective is to assist laboratories in evaluating and comparing their analytical performance for the quantification of this critical impurity in atorvastatin active pharmaceutical ingredients (APIs) and finished drug products.

Atorvastatin, a widely prescribed medication for lowering cholesterol, can contain various impurities that may affect its efficacy and safety.[1][2] this compound, a process-related impurity, is one such substance that requires careful monitoring and control.[1][2] This guide is designed to provide a standardized approach for assessing the proficiency of different laboratories in accurately and precisely quantifying this compound.

Proposed Inter-Laboratory Study Design

An inter-laboratory study is a valuable tool for establishing the reproducibility and robustness of an analytical method. This proposed study would involve a coordinating laboratory preparing and distributing standardized samples of Atorvastatin spiked with a known concentration of Impurity F to a consortium of participating laboratories. Each laboratory would then analyze the samples using their in-house validated methods or a standardized method provided by the coordinating laboratory.

Objectives of the Study:

  • To assess the variability in the quantification of this compound across different laboratories.

  • To evaluate the performance of various analytical methods used for the analysis of this compound.

  • To identify potential sources of analytical error and provide recommendations for method harmonization.

  • To establish a consensus value for the concentration of this compound in the provided samples.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory Prep Sample Preparation (Atorvastatin + Impurity F) Dist Sample Distribution Prep->Dist Analyze Sample Analysis (HPLC/UPLC) Dist->Analyze Collect Data Collection & Analysis Collect->Prep Feedback & Method Refinement Report Data Reporting Analyze->Report Report->Collect

References

Atorvastatin Impurity F: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Atorvastatin Impurity F in relation to other significant impurities, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention and management of cardiovascular diseases. Its mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The efficacy and safety of atorvastatin drug products are intrinsically linked to their purity profile. The manufacturing process and storage conditions can lead to the formation of various impurities, which may possess their own pharmacological or toxicological properties.[3] Among these, this compound, also known as Atorvastatin Diamino Impurity, is a process-related impurity that warrants careful monitoring and control.[4][5]

This guide provides an objective comparison of this compound with other common atorvastatin impurities, namely Impurity A, Impurity C, Impurity D, and Impurity H. It summarizes their chemical properties, presents available data on their stability, and details an experimental protocol for their analysis.

Comparative Analysis of Atorvastatin Impurities

A clear understanding of the chemical and physical properties of each impurity is fundamental for the development of effective analytical methods and control strategies. The following table summarizes key information for this compound and other significant impurities.

ImpurityIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoic acid887196-24-9C40H48FN3O8717.82
Atorvastatin Impurity A (3R,5R)-7-[3-(Phenylcarbamoyl)-5-phenyl-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid433289-84-0C33H36N2O5540.65
Atorvastatin Impurity C (3R,5R)-7-[3-(Phenylcarbamoyl)-4,5-bis(4-fluorophenyl)-2-isopropyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid693794-20-6C33H34F2N2O5576.63
Atorvastatin Impurity D 3-(4-Fluorobenzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide148146-51-4C26H22FNO4431.46
Atorvastatin Impurity H 5-(4-Fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide125995-03-1C33H33FN2O4540.64

Performance and Stability Insights from Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance and for identifying potential degradation products. While direct comparative quantitative data on the toxicity and pharmacological activity of these impurities are limited, forced degradation studies provide valuable insights into their relative stability under various stress conditions.

Stress ConditionThis compoundOther Impurities Observed
Acid Hydrolysis Observed as a degradation product.[6]Impurity H and Impurity J are known to form.[6]
Base Hydrolysis Atorvastatin is relatively stable under basic conditions.[6]Minimal degradation observed for the parent drug.[6]
Oxidative Stress Observed as a degradation product.[7]Impurity D and Impurity L are known to form.[6]
Thermal Degradation Atorvastatin is relatively stable to thermal stress.[8]Impurity H and Impurity J can be formed.[6]
Photolytic Degradation Not specifically reported as a major photolytic degradation product.Impurity D and Impurity J are known to form.[6]

Experimental Protocols: HPLC Method for Impurity Profiling

Accurate detection and quantification of atorvastatin impurities are critical for ensuring the quality and safety of the final drug product. The European Pharmacopoeia (EP) outlines a high-performance liquid chromatography (HPLC) method for the analysis of atorvastatin and its related substances.[9][10]

European Pharmacopoeia HPLC Method (General Parameters)

  • Column: Octylsilyl silica gel for chromatography (C8), 5 µm particle size, 250 mm x 4.6 mm.

  • Mobile Phase A: A mixture of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer (pH 5.0).

  • Mobile Phase B: A mixture of acetonitrile and tetrahydrofuran.

  • Gradient Elution: A gradient program is used to separate the main component from its impurities.

  • Flow Rate: Typically 1.5 mL/min.

  • Detection: UV spectrophotometry at 244 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

Note: This is a generalized description. For the exact gradient program and mobile phase composition, refer to the current European Pharmacopoeia monograph for Atorvastatin Calcium Trihydrate.

Visualizing Key Pathways and Processes

To better understand the context of atorvastatin's function and the analysis of its impurities, the following diagrams illustrate the HMG-CoA reductase signaling pathway and a typical experimental workflow for impurity analysis.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Substrate Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Leads to Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Rho_Rac Small GTPases (Rho, Rac) Isoprenoids->Rho_Rac Required for Prenylation Atorvastatin Atorvastatin Atorvastatin->HMGCR Inhibits Atorvastatin->Rho_Rac Inhibits Prenylation of eNOS_up eNOS Upregulation Atorvastatin->eNOS_up Leads to HMGCR->Mevalonate Catalyzes eNOS_down eNOS Downregulation Rho_Rac->eNOS_down Promotes NO Nitric Oxide (NO) Production eNOS_up->NO eNOS_down->NO Impurity_Analysis_Workflow Sample Atorvastatin Sample (API or Formulation) Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Impurity Identification & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

References

A Guide to Cross-Validation of Analytical Methods for Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the manufacturing of Atorvastatin, a widely prescribed medication for lowering cholesterol, controlling impurities is of paramount importance to ensure the safety and efficacy of the final drug product. Atorvastatin Impurity F is one such process-related impurity that requires careful monitoring. Cross-validation of analytical methods is a critical step to ensure that different analytical procedures are suitable for their intended purpose and yield comparable results. This guide provides a comparative overview of analytical methods for the quantification of this compound, complete with experimental data and detailed protocols to aid in the selection and validation of appropriate analytical strategies.

Comparison of Analytical Methods

The most common analytical techniques for the determination of Atorvastatin and its impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS). The choice of method often depends on the required sensitivity, selectivity, and the specific goals of the analysis.

Parameter HPLC-UV UPLC-MS/MS Reference
Linearity Range 0.05% - 1.5% of Atorvastatin concentration0.2 - 40 ng/mL[1]
Limit of Detection (LOD) ~0.005% of Atorvastatin concentration (as per a developed fast HPLC method for multiple impurities)Lower than HPLC-UV, typically in the pg/mL range[2]
Limit of Quantification (LOQ) ~0.05 µg/mL (as per a developed fast HPLC method for multiple impurities)0.2 ng/mL for Atorvastatin and its metabolites[2]
Precision (%RSD) < 2%Intra- and inter-day precision variations between 3.3% and 13.9%[1]
Accuracy (% Recovery) Typically within 98-102%Not explicitly stated for Impurity F, but high for Atorvastatin and metabolites

Note: The data presented is a synthesis from various sources and may vary based on the specific method parameters and instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for routine quality control due to its robustness and cost-effectiveness.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: X-Select CSH C18, 4.6 x 150 mm, 3.5 µm particle size[1]

  • Mobile Phase: A mixture of Buffer: Acetonitrile: Tetrahydrofuran (575:400:25, v/v/v) with the pH adjusted to 3.00 ± 0.05 using Ortho-Phosphoric Acid. The buffer contains 2 g of 1-Octane Sulfonic Acid Sodium Salt.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient[1]

  • Detection Wavelength: 246 nm[1]

Sample Preparation:

  • Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm nylon filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for the detection and quantification of trace-level impurities.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm)[3]

  • Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v)[3]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the impurity into the mass spectrometer.

  • Source Parameters: Optimized for maximum signal intensity of the analyte.

Sample Preparation:

  • Similar to the HPLC-UV method, but may require a more dilute sample concentration due to the higher sensitivity of the instrument.

Atorvastatin Signaling Pathway and Impurity Relevance

Atorvastatin primarily acts by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[4][5][6] This inhibition leads to a reduction in cholesterol levels in the liver, which in turn upregulates LDL receptors and increases the clearance of LDL-cholesterol from the bloodstream.[4][6] The presence of impurities can potentially affect the drug's efficacy or introduce toxic effects. Therefore, strict control of impurities like Impurity F is crucial.

Atorvastatin_Signaling_Pathway cluster_Pathway Cholesterol Biosynthesis Pathway cluster_DrugAction Drug Action cluster_CellularResponse Cellular Response HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Decreased_Cholesterol Decreased Hepatic Cholesterol Upregulated_LDL_Receptors Upregulation of LDL Receptors Decreased_Cholesterol->Upregulated_LDL_Receptors Increased_LDL_Clearance Increased LDL Clearance Upregulated_LDL_Receptors->Increased_LDL_Clearance

Caption: Atorvastatin's mechanism of action in the cholesterol biosynthesis pathway.

Experimental and Cross-Validation Workflows

The following diagrams illustrate a typical workflow for analytical method development and cross-validation.

Analytical_Method_Development_Workflow cluster_Development Method Development cluster_Validation Method Validation (as per ICH Q2(R1)) Start Define Analytical Requirements Method_Selection Select Analytical Technique (e.g., HPLC, UPLC-MS) Start->Method_Selection Optimization Optimize Method Parameters (Mobile Phase, Column, etc.) Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: A typical workflow for analytical method development and validation.

Cross_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Evaluation Data Evaluation Start Define Cross-Validation Strategy Method_A Validated Method A (e.g., HPLC-UV) Start->Method_A Method_B Validated Method B (e.g., UPLC-MS) Start->Method_B Sample_Selection Select a Set of Common Samples (Spiked and/or Incurred) Start->Sample_Selection Analysis_A Analyze Samples with Method A Method_A->Analysis_A Analysis_B Analyze Samples with Method B Method_B->Analysis_B Sample_Selection->Analysis_A Sample_Selection->Analysis_B Data_Comparison Compare Results from Both Methods Analysis_A->Data_Comparison Analysis_B->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Comparison->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria End Comparable Methods Acceptance_Criteria->End

Caption: A workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Accuracy and Precision of Atorvastatin Impurity F Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) like Atorvastatin is paramount for ensuring drug safety and efficacy. Atorvastatin Impurity F, a known related substance, requires rigorous analytical control. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, with a focus on accuracy and precision, supported by experimental data from various studies.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Atorvastatin and its impurities.[1] The choice of method often depends on the specific requirements for sensitivity, resolution, and analysis time. Below is a summary of performance data from different studies.

MethodStationary PhaseMobile PhaseDetectionLinearity RangeAccuracy (% Recovery)Precision (% RSD)Reference
HPLCX-Select CSH, C18 (4.6 x 150 mm, 3.5 µm)Buffer:Acetonitrile:Tetrahydrofuran (575:400:25, v/v/v), pH 3.0UV at 246 nm0.05 - 1.5 %Not explicitly stated for Impurity F alone< 2%[2]
LCZorbax Bonus-RP (150 X 4.6 mm, 3.5 μm)Gradient elution with water–acetonitrile–trifluoroacetic acidUV at 245 nmLOQ to 0.30% w/wNot explicitly stated for Impurity F aloneNot explicitly stated for Impurity F alone[3]
HPLCUnisol C18 (250 × 4.6 mm, 5µm)Gradient of 40 mM ammonium acetate (pH 4.7) and acetonitrileUV at 240 nmNot specified97 - 101% for impurities1.5 - 3.6% for impurities[4]

Experimental Protocols

The accuracy and precision of any analytical method are intrinsically linked to a well-defined and controlled experimental protocol. The following sections detail generalized methodologies based on the reviewed literature.

Sample Preparation

As described in the European Pharmacopoeia (EP) monograph for atorvastatin, samples for impurity testing are typically prepared by dissolving and extracting the tablet or active substance in dimethylformamide.[5] For the quantification of impurities, a solution corresponding to a specific percentage of the active substance concentration is prepared. For instance, a solution for quantifying impurities at a 0.2% level would be prepared at a concentration of 0.002 mg/mL of atorvastatin.[5]

Chromatographic Conditions

A common approach for the separation and quantification of Atorvastatin and its impurities involves reverse-phase HPLC.[1][4]

  • Column: A C18 column is frequently used, such as a Zorbax Bonus-RP (150 X 4.6 mm, 3.5 μm) or X-Select CSH C18 (4.6 x 150 mm, 3.5 µm).[2][3]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile and/or tetrahydrofuran.[2][5] The pH of the aqueous phase is a critical parameter and is often adjusted to optimize peak shape and resolution.

  • Detection: UV detection is the most common method, with wavelengths typically set between 240 nm and 246 nm.[2][4]

  • Flow Rate: A flow rate of around 1.0 mL/min is common for standard HPLC methods.[3]

Method Validation

Validation of the analytical method is crucial to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by the separation of the impurity from the main drug peak and other impurities.[6]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations, for example, from the Limit of Quantification (LOQ) to 150% of the target concentration.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with a known amount of the impurity and calculating the percent recovery.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5]

Visualizing the Process and Influencing Factors

To better understand the workflow and the interplay of factors affecting the final results, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weighing of Sample start->weigh dissolve Dissolution in Solvent weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration dilute->filter inject Injection into HPLC/UPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Concentration Calculation integrate->calculate report Reporting Results calculate->report

Caption: Experimental workflow for this compound quantification.

G cluster_method Method Parameters cluster_sample Sample & System column Column Chemistry & Dimensions accuracy Accuracy column->accuracy mobile_phase Mobile Phase Composition & pH mobile_phase->accuracy flow_rate Flow Rate precision Precision flow_rate->precision detection_wl Detection Wavelength detection_wl->accuracy injection_vol Injection Volume injection_vol->precision sample_prep Sample Preparation Technique sample_prep->accuracy sample_prep->precision instrument Instrument Performance instrument->accuracy instrument->precision analyst Analyst Technique analyst->accuracy analyst->precision

Caption: Factors influencing the accuracy and precision of quantification.

Conclusion

The accurate and precise quantification of this compound is achievable through validated HPLC and UPLC methods. The selection of an appropriate stationary phase, mobile phase, and detection wavelength is critical for achieving the desired separation and sensitivity. As demonstrated, different methods can yield varying levels of accuracy and precision, highlighting the importance of method validation for each specific application. By carefully controlling the experimental parameters and following a robust, validated protocol, researchers and drug development professionals can ensure the reliability of their analytical results for this compound.

References

Atorvastatin Impurity F: A Comparative Guide to Analytical Method Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Atorvastatin Impurity F, a critical quality attribute in the manufacturing of the widely prescribed cholesterol-lowering drug, Atorvastatin. The linearity and range of an analytical method are fundamental validation parameters that ensure the method's suitability for accurately quantifying the impurity at various levels. This document summarizes key performance data and detailed experimental protocols from published research and pharmacopeial monographs to aid in the selection and implementation of appropriate analytical strategies.

Comparison of Linearity and Range for this compound

The following table summarizes the linearity and range of different High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound and other related substances.

Method ReferenceLinearity Range for Impurities (including Impurity F)Correlation Coefficient (r²)
Novel HPLC Method (MDPI)[1][2]0.05% to 0.3% of the working concentration of atorvastatinNot explicitly stated for Impurity F, but "almost ideal" for all impurities
Stability-Indicating LC Method (IJPRS)[3]0.05% to 1.5% of the working concentration of atorvastatin1
European Pharmacopoeia (EP) Monograph[4][5]Not explicitly defined in the summary, but the method is validated for the quantification of specified impurities.Not applicable in this context.

Experimental Protocols

Detailed methodologies for the key analytical methods are provided below. These protocols are essential for replicating the results and for the successful implementation of the methods in a laboratory setting.

Novel, Fast, and Simple HPLC Method

This method, described in a 2021 publication in MDPI, offers a significant reduction in run time compared to the official pharmacopeial method.[1][2]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, and diode-array detector.

  • Column: Shim-pack XR-ODS II (75 mm × 3.0 mm, 2.2 µm).

  • Software: Agilent OpenLab CDS.

Chromatographic Conditions:

  • Mobile Phase A: 10 mM phosphate buffer (pH 4.1).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 35
    10 65
    12 35

    | 15 | 35 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Test Solution (for tablets): A solution of atorvastatin tablets is prepared to a final concentration of 1 mg/mL of atorvastatin in dimethylformamide.

  • Quantification of Impurities: A diluted test solution corresponding to 0.1% of the atorvastatin concentration (1 µg/mL) is used.[1]

Stability-Indicating LC Method

This method was developed for the simultaneous determination of Amlodipine and Atorvastatin and their impurities.[3]

Instrumentation:

  • LC System: Waters Alliance HPLC system with a 2996 PDA detector.

  • Column: X-Select CSH C18 (150 mm x 4.6 mm, 3.5 µm).

  • Software: Empower 2.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Buffer, Acetonitrile, and Tetrahydrofuran (575:400:25, v/v/v). The buffer consists of 2 g of 1-Octane Sulfonic Acid Sodium Salt in water, with the pH adjusted to 3.00 ± 0.05 using Ortho-Phosphoric Acid.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 246 nm.

  • Injection Volume: 20 µL.

European Pharmacopoeia (EP) Method for Related Substances

The European Pharmacopoeia provides the official standard method for the control of impurities in Atorvastatin Calcium Trihydrate.[4][5]

Instrumentation:

  • A suitable high-performance liquid chromatograph.

Chromatographic Conditions:

  • Column: A stainless steel column (0.25 m x 4.6 mm) packed with octylsilyl silica gel for chromatography (5 µm).

  • Mobile Phase A: A solution of 6.8 g/L of potassium dihydrogen phosphate, with the pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 - 5 60 40
    5 - 35 60 → 20 40 → 80
    35 - 45 20 80
    45 - 50 20 → 60 80 → 40

    | 50 - 60 | 60 | 40 |

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 244 nm.

  • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound using HPLC.

Experimental Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Sample Weighing of Atorvastatin Sample Dissolution Dissolution in Appropriate Diluent Sample->Dissolution Standard Preparation of Impurity F Standard Standard->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation on Column Injection->Separation Detection UV Detection at Specified Wavelength Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration and Area Measurement Chromatogram->Integration Calculation Calculation of Impurity Concentration Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for this compound Analysis by HPLC.

References

A Comparative Guide to Robustness Testing of an HPLC Method for Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Atorvastatin Impurity F. Robustness testing is a critical component of method validation, ensuring the reliability and consistency of the analytical method when subjected to minor, deliberate variations in procedural parameters. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.

Introduction to Robustness Testing

Robustness testing is an essential part of the validation of analytical procedures, as mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2] The objective is to demonstrate the reliability of an analytical method by showing its capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase composition, pH, column temperature, and flow rate.

Atorvastatin, a widely prescribed lipid-lowering drug, can contain several impurities that need to be monitored to ensure the safety and efficacy of the final drug product. This compound is one such process-related impurity. A robust analytical method is crucial for the accurate quantification of this impurity.

Baseline HPLC Method for Atorvastatin and its Impurities

The following hypothetical HPLC method is presented as a baseline for the robustness study. This method is a composite based on several published methods for the analysis of Atorvastatin and its impurities.[1][4][5]

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Ammonium Acetate Buffer (pH 4.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 248 nm[4][5][6]
Column Temperature 30°C
Injection Volume 10 µL
Diluent Acetonitrile:Water (60:40 v/v)[7]

Experimental Protocol for Robustness Testing

The robustness of the baseline HPLC method is evaluated by introducing small, deliberate variations to the method parameters. The effect of these variations on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) for the peaks of Atorvastatin and this compound is then assessed.

System Suitability Solution: A solution containing Atorvastatin (at a working concentration, e.g., 0.5 mg/mL) and spiked with this compound (at a level corresponding to the specification limit, e.g., 0.1%).

Robustness Parameters and Variations:

  • Flow Rate: ± 0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min)

  • Column Temperature: ± 2°C (i.e., 28°C and 32°C)[7]

  • Mobile Phase pH: ± 0.2 units (i.e., pH 3.8 and pH 4.2)

  • Organic Content in Mobile Phase: ± 2% (i.e., Acetonitrile composition of 48% and 52%)

Data Collection: For each condition, the system suitability solution is injected in replicate (e.g., n=3), and the following parameters are recorded for the Atorvastatin and this compound peaks:

  • Retention Time (RT)

  • Resolution (Rs) between Atorvastatin and Impurity F

  • Tailing Factor (T)

  • Theoretical Plates (N)

Data Presentation: Comparative Robustness Data

The following table summarizes the hypothetical results of the robustness study, comparing the system suitability parameters under the varied conditions against the baseline method.

Parameter VariedConditionAtorvastatin RT (min)Impurity F RT (min)Resolution (Rs)Atorvastatin Tailing FactorImpurity F Tailing FactorAtorvastatin Theoretical PlatesImpurity F Theoretical Plates
Baseline Nominal 8.52 9.88 3.5 1.1 1.2 8500 9200
Flow Rate0.9 mL/min9.4710.983.61.11.287009400
1.1 mL/min7.758.983.41.11.283009000
Column Temp.28°C8.6510.053.41.11.284009100
32°C8.399.713.61.11.286009300
Mobile Phase pH3.88.509.853.41.21.384509150
4.28.559.923.61.11.285509250
Organic Content48% Acetonitrile9.0110.453.71.11.288009500
52% Acetonitrile8.039.313.31.11.282008900

Acceptance Criteria for Robustness:

  • Resolution (Rs) between Atorvastatin and Impurity F: ≥ 2.0

  • Tailing Factor (T) for both peaks: ≤ 1.5

  • No significant impact on the overall chromatographic performance.

Visualizations

Experimental Workflow for Robustness Testing

G cluster_0 Method Definition cluster_1 Preparation cluster_2 Robustness Evaluation cluster_3 Conclusion A Define Baseline HPLC Method B Prepare System Suitability Solution (Atorvastatin + Impurity F) A->B C Vary Method Parameters - Flow Rate - Column Temperature - Mobile Phase pH - Organic Content B->C D Inject Samples & Acquire Data C->D E Evaluate System Suitability - Resolution - Tailing Factor - Theoretical Plates D->E F Assess Impact on Performance E->F G Conclude Method Robustness F->G

Caption: Workflow for the robustness testing of the HPLC method.

Logical Relationship of Robustness Parameters and Analytical Performance

G cluster_0 Method Parameters (Inputs) cluster_1 Chromatographic Responses (Outputs) cluster_2 Overall Performance FlowRate Flow Rate RetentionTime Retention Time FlowRate->RetentionTime Resolution Resolution FlowRate->Resolution Temperature Column Temperature Temperature->RetentionTime Temperature->Resolution pH Mobile Phase pH pH->RetentionTime PeakShape Peak Shape (Tailing, Plates) pH->PeakShape Organic Organic Content Organic->RetentionTime Organic->Resolution Robustness Method Robustness RetentionTime->Robustness Resolution->Robustness PeakShape->Robustness

Caption: Interplay of robustness parameters and analytical outcomes.

References

limit of detection (LOD) and quantification (LOQ) for Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Atorvastatin is paramount. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Atorvastatin Impurity F, alongside other related impurities, supported by experimental data and detailed protocols.

The accurate detection and quantification of impurities in pharmaceuticals are critical for guaranteeing the safety and efficacy of the final drug product. Atorvastatin, a widely prescribed medication for lowering cholesterol, can contain several process-related and degradation impurities. Among these, this compound requires sensitive analytical methods for its control. This guide focuses on the analytical performance of methods used to determine the levels of this specific impurity.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

A stability-indicating HPLC method was developed and validated for the determination of Atorvastatin and its 12 potential impurities, including Impurity F. The LOD and LOQ values were determined based on the signal-to-noise (S/N) ratio, with LOD corresponding to an S/N of 3:1 and LOQ to an S/N of 10:1[1]. The results for this compound and other selected impurities from this study are summarized in the table below.

AnalyteLimit of Detection (LOD) (% w/w)Limit of Quantification (LOQ) (% w/w)
Atorvastatin0.0050.015
This compound 0.010 0.030
Atorvastatin Impurity A0.0080.024
Atorvastatin Impurity B0.0070.021
Atorvastatin Impurity C0.0090.027
Atorvastatin Impurity D0.0060.018
Atorvastatin Impurity G0.0080.024
Atorvastatin Impurity H0.0070.021

Data sourced from a study on the stress degradation behavior of Atorvastatin Calcium and the development of a suitable stability-indicating LC method[1]. The values are expressed as a percentage with respect to the Atorvastatin concentration.

Other studies have reported varying LOD and LOQ values for Atorvastatin and its general impurities, which can be influenced by the specific chromatographic conditions, instrumentation, and the method of calculation. For instance, one method reported a general LOD of 0.05 µg/mL for Atorvastatin and its impurities[2]. Another study focusing on the enantiomeric purity of Atorvastatin found an LOD of 0.18 µg/mL and an LOQ of 0.60 µg/mL for the (S, S)-Atorvastatin enantiomer[3]. These variations highlight the importance of method-specific validation for each impurity.

Experimental Workflow for LOD & LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation. The general workflow involves a series of steps to establish the method's sensitivity.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation A Prepare Stock Solutions of Atorvastatin & Impurities B Prepare a Series of Diluted Standard Solutions A->B D Inject Diluted Standards into HPLC System B->D C Inject Blank Solution Multiple Times E Determine Signal-to-Noise Ratio (S/N) for each Concentration C->E D->E F Identify Concentration with S/N ≈ 3 (LOD) E->F G Identify Concentration with S/N ≈ 10 (LOQ) E->G

Figure 1. A generalized workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) using the signal-to-noise approach.

Experimental Protocol

The following is a detailed methodology for the determination of Atorvastatin and its impurities, including Impurity F, by a stability-indicating HPLC method. This protocol is based on established and validated methods[1].

1. Instrumentation and Chromatographic Conditions:

  • High-Performance Liquid Chromatograph (HPLC): Equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 5.0) and an organic solvent (e.g., a mixture of acetonitrile and tetrahydrofuran).

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Detection Wavelength: 244 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

2. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water.

  • Standard Stock Solutions: Prepare individual stock solutions of Atorvastatin and each impurity (including Impurity F) in the diluent at a concentration of approximately 100 µg/mL.

  • Spiked Sample Solution: Prepare a solution of Atorvastatin at a working concentration (e.g., 500 µg/mL) and spike it with known amounts of each impurity from the stock solutions to achieve a concentration corresponding to the specification limit (e.g., 0.15% of the Atorvastatin concentration).

  • Solutions for LOD and LOQ Determination: Prepare a series of dilutions of the impurity stock solutions to concentrations bracketing the expected LOD and LOQ values.

3. Method Validation for LOD and LOQ:

  • Specificity: Analyze blank samples (diluent) and the spiked sample solution to ensure that there are no interfering peaks at the retention times of Atorvastatin and its impurities.

  • Signal-to-Noise Ratio Method:

    • Inject the blank solution multiple times (e.g., six times) and determine the baseline noise.

    • Inject the series of diluted impurity standard solutions.

    • Calculate the signal-to-noise ratio for each impurity peak at each concentration level.

    • The Limit of Detection (LOD) is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • The Limit of Quantification (LOQ) is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Precision at LOQ: Inject the solution at the determined LOQ concentration multiple times (e.g., six times) and calculate the relative standard deviation (RSD) of the peak areas. The RSD should be within acceptable limits (typically ≤ 10%).

  • Accuracy at LOQ: Analyze samples spiked at the LOQ concentration and determine the recovery. The recovery should be within a specified range (e.g., 80-120%).

This comprehensive approach to determining the LOD and LOQ ensures that the analytical method is sufficiently sensitive for its intended purpose of controlling the levels of this compound and other related substances in pharmaceutical products, thereby contributing to the overall quality and safety of the medication.

References

A Comparative Analysis of the Stability of Atorvastatin and Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of the active pharmaceutical ingredient (API) Atorvastatin and its process-related impurity, Impurity F. Understanding the comparative stability of an API and its impurities is crucial for developing robust drug formulations, establishing appropriate storage conditions, and ensuring patient safety. The following sections present experimental data from forced degradation studies, detailed methodologies, and visual representations of the key concepts.

Comparative Stability Under Stress Conditions

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and identifying potential degradation products. The data below summarizes the degradation of Atorvastatin under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Data Summary of Atorvastatin Degradation
Stress ConditionReagent/ParametersDurationTemperatureAtorvastatin Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 N HCl24 hoursAmbient (25 ± 2°C)~15%Impurity H, Impurity J, Unknown (A1)[1]
Base Hydrolysis 1 N NaOH42 hoursAmbient (25 ± 2°C)No significant degradationNot Applicable[1]
Oxidative 1% H₂O₂24 hoursAmbient (25 ± 2°C)~20%Impurity L, Impurity D, Unknowns (O1, O2)[1]
Thermal Dry Heat10 days105°C~5%Impurity H, Impurity J[1]
Photolytic 1.2 million lux hours (visible) & 200 W h/m² (UV)11 daysAmbient~8%Impurity J, Impurity L, Impurity D[1]
Stability Profile of Impurity F

Impurity F is identified as a process-related impurity of Atorvastatin, meaning it is typically formed during the synthesis of the API rather than as a degradation product[2][3][4]. Studies involving forced degradation of Atorvastatin have included the analysis of present impurities. Chromatographic data from such studies indicate that Impurity F is significantly more stable than Atorvastatin under acidic, oxidative, thermal, and photolytic stress conditions. While specific quantitative degradation data for Impurity F is not extensively available, its peak area in chromatographic analyses remains largely unchanged during the degradation of Atorvastatin, suggesting a higher intrinsic stability. A Material Safety Data Sheet for Atorvastatin EP Impurity F also indicates its stability under normal storage conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Studies Protocol

Forced degradation studies were conducted on Atorvastatin to establish its intrinsic stability. The following conditions were applied:

  • Acid Hydrolysis: A solution of Atorvastatin was treated with 0.1 N hydrochloric acid at ambient temperature for 24 hours.[1]

  • Base Hydrolysis: Atorvastatin was exposed to 1 N sodium hydroxide at ambient temperature for 42 hours.[1]

  • Oxidative Degradation: A solution of Atorvastatin was treated with 1% hydrogen peroxide at ambient temperature for 24 hours.[1]

  • Thermal Degradation: Solid Atorvastatin was exposed to a temperature of 105°C for 10 days.[1]

  • Photolytic Degradation: Solid Atorvastatin was exposed to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter over 11 days.[1]

Samples from each stress condition were then analyzed by a stability-indicating HPLC method.

HPLC Method for Atorvastatin and Its Impurities

A validated stability-indicating high-performance liquid chromatography (HPLC) method was used for the analysis of Atorvastatin and its related substances.

  • Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: Water: Trifluoroacetic acid (100:0.10 v/v)[1]

  • Mobile Phase B: Acetonitrile: Trifluoroacetic acid (100:0.10 v/v)[1]

  • Gradient Program: A time-based gradient was used, starting with a lower percentage of Mobile Phase B and gradually increasing.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 245 nm[1]

  • Column Temperature: 40°C[1]

Visualizations

Logical Relationship in Stability Testing

The following diagram illustrates the logical workflow for assessing the stability of a drug substance like Atorvastatin and its impurities.

G cluster_0 Drug Substance (Atorvastatin) cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome API Atorvastatin API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Degradation Products HPLC->Degradation Stability Stability Profile HPLC->Stability

Caption: Workflow of a forced degradation study.

Atorvastatin Degradation Pathway Overview

The following diagram provides a simplified overview of the degradation of Atorvastatin into its major impurities under various stress conditions.

G cluster_conditions cluster_impurities Atorvastatin Atorvastatin Acid Acidic Atorvastatin->Acid Oxidative Oxidative Atorvastatin->Oxidative Thermal Thermal Atorvastatin->Thermal Photolytic Photolytic Atorvastatin->Photolytic ImpurityH Impurity H Acid->ImpurityH ImpurityJ Impurity J Acid->ImpurityJ ImpurityL Impurity L Oxidative->ImpurityL ImpurityD Impurity D Oxidative->ImpurityD Thermal->ImpurityH Thermal->ImpurityJ Photolytic->ImpurityJ Photolytic->ImpurityL Photolytic->ImpurityD

Caption: Atorvastatin degradation pathways.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Atorvastatin Impurity F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Atorvastatin Impurity F in a laboratory setting. Adherence to these procedures is critical for personnel safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) for Handling this compound

While this compound may not be classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it is crucial to follow specific safety protocols due to its pharmacological nature and the potential for dust inhalation.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant GlovesInspected before use and compliant with EU Directive 89/686/EEC and the EN 374 standard.[1] Nitrile gloves are a suitable choice for handling many chemical compounds.Prevents direct skin contact with the impurity. EN 374 standard ensures gloves have been tested for chemical resistance.
Body Protection Laboratory Coat or Impervious ClothingFire/flame resistant and impervious.[1]Provides a barrier against accidental spills and contamination of personal clothing. "Impervious" indicates the material will resist penetration by the chemical for a given period.
Respiratory Protection Dust Mask or RespiratorRecommended when there is a risk of inhaling dust particles.Minimizes the risk of respiratory tract irritation from airborne powder.

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to disposal to ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Handle in Ventilated Enclosure don_ppe->weigh spill_kit Ensure Spill Kit is Accessible decontaminate Decontaminate Surfaces weigh->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Waste wash->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via Licensed Contractor label_waste->dispose

Figure 1. Safe Handling and Disposal Workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste.

  • Collect this waste in a designated, clearly labeled, and sealed container. The container should be robust and leak-proof.

Disposal Method:

  • The primary recommended method of disposal is incineration.[1]

  • Engage a licensed hazardous material disposal company to handle the final disposal of the waste.[1] This ensures that the incineration process is compliant with all federal and local regulations.

  • Do not dispose of this compound down the drain or in regular laboratory trash.

First Aid Measures

In the event of accidental exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Inhalation If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

By adhering to these safety and logistical guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.